molecular formula C7H7BrN2 B597505 5-Bromo-4-cyclopropylpyrimidine CAS No. 1346697-39-9

5-Bromo-4-cyclopropylpyrimidine

货号: B597505
CAS 编号: 1346697-39-9
分子量: 199.05 g/mol
InChI 键: AJHZEZBUHSHXIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-cyclopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-bromo-4-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHZEZBUHSHXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705636
Record name 5-Bromo-4-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-39-9
Record name 5-Bromo-4-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of 5-Bromo-4-cyclopropylpyrimidine. The document summarizes its inferred physicochemical properties, proposes a potential synthetic route, and details its expected reactivity in key cross-coupling reactions.

Core Chemical Properties

The introduction of a cyclopropyl (B3062369) group at the 4-position of the 5-bromopyrimidine (B23866) core is expected to influence its physical properties such as melting point, boiling point, and solubility. The following table presents the known properties of 5-bromopyrimidine as a baseline, alongside the calculated molecular formula and weight for this compound.

PropertyValueSource
Molecular Formula C₇H₇BrN₂Calculated
Molecular Weight 199.05 g/mol Calculated
Appearance (Predicted) Off-white to brown solid[1]
Melting Point (Analog) 67-73 °C (for 5-bromopyrimidine)[2]
Boiling Point (Analog) 168 °C (for 5-bromopyrimidine)[2]
Solubility (Analog) Soluble in chloroform; Insoluble in water[2]
pKa (Analog) 1.40 ± 0.10 (for 5-bromopyrimidine)[2]

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. One potential pathway is the construction of the 4-cyclopropylpyrimidine (B13104424) core followed by a regioselective bromination.

G cluster_0 Step 1: Pyrimidine (B1678525) Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Dechlorination cluster_3 Step 4: Bromination Cyclopropyl_Amidine Cyclopropyl Amidine 4_Cyclopropyl_Pyrimidinone 4-Cyclopropyl-Pyrimidin-2(1H)-one Cyclopropyl_Amidine->4_Cyclopropyl_Pyrimidinone Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->4_Cyclopropyl_Pyrimidinone 4_Chloro_Cyclopropylpyrimidine 2-Chloro-4-cyclopropylpyrimidine 4_Cyclopropyl_Pyrimidinone->4_Chloro_Cyclopropylpyrimidine POCl₃ 4_Cyclopropylpyrimidine 4-Cyclopropylpyrimidine 4_Chloro_Cyclopropylpyrimidine->4_Cyclopropylpyrimidine H₂, Pd/C 5_Bromo_4_cyclopropylpyrimidine This compound 4_Cyclopropylpyrimidine->5_Bromo_4_cyclopropylpyrimidine NBS, Acetonitrile

Figure 1: Hypothetical synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis of this compound

Step 1-3: Synthesis of 4-Cyclopropylpyrimidine

  • This intermediate can be synthesized via established methods for pyrimidine ring formation, such as the condensation of a cyclopropyl amidine with a suitable β-ketoester to form a pyrimidinone, followed by chlorination with phosphorus oxychloride (POCl₃) and subsequent catalytic hydrogenation to remove the chloro group.[3][4]

Step 4: Bromination of 4-Cyclopropylpyrimidine

  • To a solution of 4-cyclopropylpyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (B1210297), wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Expected Reactivity and Key Reactions

The bromine atom at the 5-position of the pyrimidine ring is the primary site of reactivity, making this compound a versatile building block in organic synthesis.[5] It is expected to readily participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.[6] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures.

G Start This compound Product 5-Aryl-4-cyclopropylpyrimidine Start->Product Pd Catalyst, Base Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[7]

  • Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1).[8]

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.[8]

  • Monitor the reaction for completion (typically 12-24 hours) by TLC or LC-MS.[8]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[8]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyrimidine derivatives.[9]

G Start This compound Product 5-Alkynyl-4-cyclopropylpyrimidine Start->Product Pd Catalyst, Cu(I) co-catalyst, Base Alkyne Terminal Alkyne Alkyne->Product

Figure 3: General scheme for the Sonogashira coupling reaction.
  • In a dry reaction flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[10][11]

  • Add a suitable solvent such as a mixture of THF and triethylamine.[10]

  • Add the terminal alkyne (1.1 - 1.2 eq) dropwise.[9]

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.[10]

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between this compound and an amine.[12][13] This reaction is widely used in the synthesis of arylamines.

G Start This compound Product 5-Amino-4-cyclopropylpyrimidine Start->Product Pd Catalyst, Ligand, Base Amine Primary or Secondary Amine Amine->Product

Figure 4: General scheme for the Buchwald-Hartwig amination.
  • To an oven-dried Schlenk flask, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).[14]

  • Evacuate and backfill the flask with an inert gas.

  • Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).[14]

  • Add an anhydrous solvent such as toluene (B28343) or dioxane.[14]

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.[14]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route to 5-Bromo-4-cyclopropylpyrimidine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl (B3062369) moiety, followed by electrophilic bromination. This document furnishes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow to aid in the successful laboratory preparation of the target compound.

Introduction

Pyrimidine (B1678525) derivatives are a cornerstone in drug discovery and development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.[2] The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide details a robust synthetic pathway to this compound, a compound of significant interest for the synthesis of novel pharmaceutical candidates.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Suzuki-Miyaura Coupling. Synthesis of the intermediate, 4-cyclopropylpyrimidine (B13104424), via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyrimidine and cyclopropylboronic acid.

  • Step 2: Electrophilic Bromination. Bromination of 4-cyclopropylpyrimidine at the 5-position using N-bromosuccinimide (NBS) to yield the final product.

Synthesis_Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate_1 4-Chloro-6-cyclopropylpyrimidine 4,6-Dichloropyrimidine->Intermediate_1 Pd Catalyst, Base Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Intermediate_1 Intermediate_2 4-Cyclopropylpyrimidine Intermediate_1->Intermediate_2 Dechlorination Final_Product This compound Intermediate_2->Final_Product Solvent NBS N-Bromosuccinimide (NBS) NBS->Final_Product Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Cyclopropylpyrimidine cluster_step2 Step 2: Synthesis of this compound Reactants_1 Mix 4,6-Dichloropyrimidine, Cyclopropylboronic Acid, K₂CO₃, Pd(PPh₃)₄ in Dioxane/Water Microwave Microwave Irradiation (100 °C, 15-20 min) Reactants_1->Microwave Workup_1 Workup: EtOAc extraction, wash, dry Microwave->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate_1 Isolate 4-Chloro-6-cyclopropylpyrimidine Purification_1->Intermediate_1 Reactants_2 Dissolve Intermediate in Ethanol, add Pd/C, Et₃N Intermediate_1->Reactants_2 Hydrogenation Stir under H₂ atmosphere (RT, 2-4 h) Reactants_2->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Concentration_1 Concentrate Filtrate Filtration->Concentration_1 Intermediate_2_Final Obtain 4-Cyclopropylpyrimidine Concentration_1->Intermediate_2_Final Reactants_3 Dissolve 4-Cyclopropylpyrimidine in Acetonitrile Intermediate_2_Final->Reactants_3 Addition Add NBS (1.1 eq.) Reactants_3->Addition Reaction Stir at Room Temperature (1-3 h) Addition->Reaction Workup_2 Workup: EtOAc, wash with Na₂S₂O₃, brine, dry Reaction->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product Isolate this compound Purification_2->Final_Product

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-4-cyclopropylpyrimidine is a heterocyclic compound featuring a pyrimidine (B1678525) core substituted with a bromine atom and a cyclopropyl (B3062369) group. This combination of a reactive halogen and a strained aliphatic ring makes it a potentially valuable building block in medicinal chemistry and materials science. Brominated pyrimidines are versatile intermediates in cross-coupling reactions, allowing for the introduction of diverse functionalities. The cyclopropyl moiety is a well-recognized feature in drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Given the established biological activities of related pyrimidine derivatives as kinase inhibitors and antiviral agents, this compound represents a scaffold of significant interest for the development of novel therapeutic agents and agrochemicals.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from known methods for the synthesis of 4-substituted-5-bromopyrimidines. A common approach involves the construction of the pyrimidine ring from a suitable cyclopropyl-containing precursor, followed by bromination.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-cyclopropylpyrimidin-2-amine (B1364303)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add cyclopropylamidine hydrochloride and 1,1,3,3-tetramethoxypropane.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-cyclopropylpyrimidin-2-amine.

Step 2: Sandmeyer-type reaction to 4-cyclopropyl-2-bromopyrimidine

  • Dissolve 4-cyclopropylpyrimidin-2-amine in an aqueous solution of hydrobromic acid (48%).

  • Cool the solution to 0-5 °C in an ice bath and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the diazonium salt solution to the copper(I) bromide solution at room temperature and stir for 2-4 hours.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 4-cyclopropyl-2-bromopyrimidine.

Step 3: Bromination to this compound

  • Dissolve 4-cyclopropyl-2-bromopyrimidine in a suitable solvent such as chloroform (B151607) or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of similar structures and established spectroscopic principles.

Mass Spectrometry (Predicted)
IonPredicted m/z
[M]+•197.9793 / 199.9773 (Isotopic pattern for Br)
[M+H]+198.9871 / 200.9851 (Isotopic pattern for Br)
[M-C3H4]+•157.9429 / 159.9409 (Loss of cyclopropyl group)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3080-3000MediumC-H stretching (aromatic and cyclopropyl)
~2950-2850WeakC-H stretching (aliphatic)
~1560-1470StrongC=N and C=C stretching (pyrimidine ring)
~1450-1380MediumC-H bending
~1020MediumCyclopropyl ring breathing
~800-750StrongC-H out-of-plane bending
~650-550Medium-StrongC-Br stretching
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2
~8.50s1HH-6
~2.10m1HCH (cyclopropyl)
~1.20m2HCH₂ (cyclopropyl)
~1.00m2HCH₂ (cyclopropyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~165.0C-4
~158.0C-2
~157.5C-6
~115.0C-5
~15.0CH (cyclopropyl)
~10.0CH₂ (cyclopropyl)

Structure Elucidation Workflow

The elucidation of the structure of this compound would follow a logical workflow, integrating data from multiple spectroscopic techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation synthesis Proposed Synthesis purification Purification (Column Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Pure Sample ir Infrared (IR) Spectroscopy purification->ir Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Pure Sample ms_interp Determine Molecular Formula (C₇H₇BrN₂) and Fragmentation ms->ms_interp ir_interp Identify Functional Groups (C=N, C=C, C-Br, Cyclopropyl) ir->ir_interp nmr_interp Establish Connectivity and Final Structure nmr->nmr_interp final_structure Structure Elucidated: This compound ms_interp->final_structure Combine Evidence ir_interp->final_structure Combine Evidence nmr_interp->final_structure Combine Evidence

A logical workflow for the structure elucidation of this compound.

Potential Biological Context

While specific signaling pathways for this compound are not defined, its structural motifs are common in molecules with known biological activities, particularly as kinase inhibitors. The following diagram illustrates a generalized role for such a compound in inhibiting a signaling pathway often implicated in cancer.

biological_context cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cell_proliferation Cell Proliferation, Survival, Angiogenesis transcription_factor->cell_proliferation inhibitor This compound (Potential Kinase Inhibitor) inhibitor->kinase_cascade Inhibition

Potential role of a this compound scaffold as a kinase inhibitor.

Detailed Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Set the ESI source to positive ion mode to detect [M+H]⁺.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula C₇H₇BrN₂.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

    • Interpret the fragmentation pattern to identify characteristic losses, such as the cyclopropyl group.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule as detailed in Table 3.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the cyclopropyl group.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, confirming the attachment of the cyclopropyl group to the pyrimidine ring.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and multiplicity of the signals to assign the protons in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to assign the carbon atoms.

    • 2D NMR: Use the correlation peaks to confirm the connectivity of the atoms and provide an unambiguous assignment of the entire structure.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of various spectroscopic techniques. This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this molecule. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for any researcher embarking on the study of this or related pyrimidine derivatives. The potential for this scaffold in drug discovery underscores the importance of a thorough structural and functional characterization.

discovery and history of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Pyrimidines

Introduction

Substituted pyrimidines represent a cornerstone of medicinal chemistry and pharmacology, forming the structural basis for a vast array of therapeutic agents.[1] As a fundamental component of DNA and RNA nucleobases—cytosine, thymine, and uracil—the pyrimidine (B1678525) ring system is integral to life itself.[2][3] This inherent biological relevance has made it a "privileged scaffold" in drug discovery, inspiring the development of treatments for a wide range of conditions, including bacterial infections, cancer, and viral diseases.[1][4]

This technical guide provides a comprehensive overview of the . It traces their journey from early laboratory syntheses in the 19th century to their current role in targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies for key synthetic reactions, a summary of quantitative data, and visualizations of historical timelines and biochemical pathways.

Early History and Foundational Discoveries (19th - Early 20th Century)

The study of pyrimidines began long before their widespread therapeutic applications were realized. The earliest encounters with pyrimidine derivatives involved compounds like alloxan, which were known in the early 19th century.[2] However, the first laboratory synthesis of a pyrimidine derivative was not accomplished until 1879, when French chemist Edouard Grimaux reported the preparation of barbituric acid by reacting urea (B33335) and malonic acid with phosphorus oxychloride.[2][5][6]

A systematic investigation into this class of compounds was initiated in 1884 by German chemist Wilhelm Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[2] It was Pinner who first proposed the name “pyrimidin” in 1885.[2] The parent, unsubstituted pyrimidine compound was finally prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine.[2]

This era also saw the synthesis of malonylurea (barbituric acid) by Adolf von Baeyer in 1864, a combination of urea and malonic acid.[5][6][7] This discovery laid the groundwork for the development of barbiturates, a major class of substituted pyrimidine drugs. In 1904, the German company Bayer, thanks to the work of Emil Fischer and Josef von Mering, first marketed the barbiturate (B1230296) derivative barbital (B3395916) (trade name Veronal) as a treatment for insomnia, marking a significant milestone in medicinal chemistry.[6][8] Over the subsequent decades, more than 2,500 different barbiturates were synthesized, with at least 50 being used clinically as sedatives, anticonvulsants, and anesthetics.[6][8][9]

G Figure 1: Timeline of Early Pyrimidine Discoveries node_1864 1864 Adolf von Baeyer synthesizes malonylurea (barbituric acid). node_1879 1879 Edouard Grimaux reports the first laboratory synthesis of a pyrimidine (barbituric acid). node_1864->node_1879 Advancements in Synthesis node_1884 1884 Pinner begins the systematic study of pyrimidines. node_1879->node_1884 Systematic Investigation node_1891 1891 Pietro Biginelli develops the Biginelli reaction. node_1884->node_1891 New Synthetic Methods node_1904 1904 Barbital (Veronal), the first barbiturate drug, is marketed. node_1891->node_1904 Therapeutic Application

Figure 1: Timeline of Early Pyrimidine Discoveries

Pivotal Synthetic Methodologies

The therapeutic potential of substituted pyrimidines could only be realized through the development of efficient and versatile synthetic routes. Two classical name reactions, the Pinner synthesis and the Biginelli reaction, have been fundamental in this regard.

Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine, typically catalyzed by an acid or base, to yield a substituted pyrimidine.[10][11][12] This method is highly effective for creating pyrimidines with specific substitution patterns that are not easily accessible through other means.[11] The reaction is robust and has been adapted for the synthesis of important drugs, including the sulfonamide sulfamerazine (B1682647) and the antibacterial trimethoprim.[13]

G Figure 2: Pinner Synthesis Experimental Workflow start Starting Materials: - 1,3-Dicarbonyl Compound - Amidine reaction Condensation Reaction start->reaction catalyst Catalyst: Acid or Base catalyst->reaction product Substituted Pyrimidine reaction->product G Figure 3: Biginelli Reaction One-Pot Workflow reactants Reactants: - Aldehyde - β-Ketoester - Urea / Thiourea conditions One-Pot Reaction (Acid-Catalyzed) reactants->conditions product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) conditions->product G Figure 4: Sulfonamide (Sulfadiazine) Mechanism of Action paba p-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthetase paba->enzyme dihydropteroic_acid Dihydropteroic Acid enzyme->dihydropteroic_acid Catalyzes sulfadiazine Sulfadiazine sulfadiazine->enzyme Competitively Inhibits folic_acid Folic Acid Synthesis dihydropteroic_acid->folic_acid bacterial_growth Bacterial Growth Inhibited folic_acid->bacterial_growth Essential for G Figure 5: 5-Fluorouracil (Antimetabolite) Mechanism of Action FU 5-Fluorouracil (5-FU) Metabolism Intracellular Metabolism FU->Metabolism FdUMP FdUMP (Active Metabolite) Metabolism->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP (Thymidine) TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis & Repair dTMP->DNA Required for Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Inhibition leads to

References

Spectroscopic and Synthesis Profile of 5-Bromo-4-cyclopropylpyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to the spectroscopic data and synthesis of the chemical intermediate 5-Bromo-4-cyclopropylpyrimidine. This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Chemical Structure and Properties

This compound is a substituted pyrimidine (B1678525) with the molecular formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol . The presence of the reactive bromine atom and the cyclopropyl (B3062369) moiety makes it a versatile precursor for further chemical modifications.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectroscopic databases. However, based on the analysis of similar structures and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton and the cyclopropyl group protons. The pyrimidine proton would appear as a singlet in the aromatic region. The cyclopropyl protons would exhibit a more complex splitting pattern in the upfield region, typically as multiplets, due to coupling between the methine and methylene (B1212753) protons of the cyclopropyl ring.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrimidine ring and the cyclopropyl group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H8.5 - 9.0SingletPyrimidine CH
¹H2.0 - 2.5MultipletCyclopropyl CH
¹H0.8 - 1.5MultipletCyclopropyl CH₂
¹³C150 - 165SingletPyrimidine C-N
¹³C110 - 125SingletPyrimidine C-Br
¹³C15 - 25SingletCyclopropyl CH
¹³C5 - 15SingletCyclopropyl CH₂

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺198/200Molecular ion peak showing the bromine isotope pattern.
[M-Br]⁺119Fragment corresponding to the loss of the bromine atom.

Experimental Protocols

General Synthesis Workflow

The synthesis would likely proceed through the following conceptual steps:

Synthesis_Workflow Start Starting Material (e.g., 4-cyclopropylpyrimidine) Reaction Bromination (e.g., with NBS or Br2) Start->Reaction Reagents, Solvent Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final This compound Characterization->Final

Figure 2: A generalized workflow for the synthesis and characterization of this compound.

A representative, though not specific, experimental protocol would involve:

  • Reaction Setup: Dissolving the 4-cyclopropylpyrimidine (B13104424) starting material in a suitable inert solvent (e.g., a chlorinated solvent or acetonitrile).

  • Bromination: Adding a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the reaction mixture, potentially with the use of a radical initiator if following a free-radical pathway. The reaction temperature would be carefully controlled.

  • Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed and dried.

  • Purification: The crude product would be purified, most commonly by column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the final compound would be confirmed using NMR and MS analysis.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: A small sample of the purified compound would be dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra would be acquired using standard pulse sequences.

Mass Spectrometry Data Acquisition
  • Instrumentation: A mass spectrometer, for instance, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Procedure: A dilute solution of the sample would be introduced into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. While comprehensive, publicly available experimental data is limited, this guide provides a foundational understanding of its expected spectroscopic characteristics and a general methodology for its synthesis and analysis. Researchers working with this compound should rely on in-house analytical data for confirmation of its identity and purity.

physical properties of 5-Bromo-4-cyclopropylpyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-cyclopropylpyrimidine is a substituted pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and understanding the physicochemical properties of its analogues is crucial for predicting their behavior in biological systems and for the development of robust synthetic and purification protocols. This technical guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points. Due to the limited availability of specific experimental data for this compound in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these key physical constants for pyrimidine derivatives.

Physical Properties of this compound

At the time of this publication, specific experimental data for the melting and boiling points of this compound (CAS No: 1346697-39-9) are not widely reported in publicly accessible databases. Chemical supplier information indicates that data for the boiling point is unavailable. This lack of data underscores the need for experimental determination by researchers working with this compound.

Table 1: Summary of Physical Property Data for this compound

Physical PropertyValueSource
Melting PointData not available-
Boiling PointData not available-
Molecular FormulaC₇H₇BrN₂Supplier Data
Molecular Weight199.05 g/mol Supplier Data

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the melting and boiling points of organic compounds, which are directly applicable to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The melting point is a valuable indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1][2]

Methodology: Capillary Method using a Melting Point Apparatus

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[1]

  • Glass capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

  • Sample of this compound (finely powdered and dry)[3]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.[3]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination: Heat the apparatus rapidly to get an approximate melting point. This will provide a target range for a more accurate measurement.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[1]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4][5] This is the melting point range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is a characteristic physical property that is sensitive to changes in pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.

Apparatus and Materials:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a few drops of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing heating oil, making sure the oil level is above the sample but below the top of the test tube.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[7][8]

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as the observed boiling point will vary with pressure.[6]

Workflow for Synthesis and Characterization

The synthesis of novel pyrimidine derivatives often involves multi-step reactions followed by rigorous characterization to confirm the structure and purity of the final product. The following diagram illustrates a general workflow applicable to the synthesis and characterization of compounds like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Pyrimidine Precursor, Cyclopropyl Reagent) reaction Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) nmr->ms mp_bp Melting/Boiling Point Determination ms->mp_bp purity Purity Analysis (e.g., HPLC, TLC) mp_bp->purity final_product Pure Characterized This compound purity->final_product

Caption: General workflow for the synthesis and characterization of a novel pyrimidine derivative.

This workflow highlights the critical steps from starting materials to the final, pure, and characterized compound. Each stage requires careful execution and analysis to ensure the desired product is obtained with high purity. The characterization phase is essential to confirm the identity and integrity of the synthesized molecule.

References

solubility of 5-Bromo-4-cyclopropylpyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5-Bromo-4-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the physicochemical properties of related pyrimidine (B1678525) derivatives. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also presents general methodologies and expected solubility trends based on the behavior of similar molecules.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their presence in nucleic acids and a wide range of biologically active molecules. The unique structural combination of a pyrimidine core, a bromo substituent, and a cyclopropyl (B3062369) group suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The bromine atom provides a reactive handle for various cross-coupling reactions, while the cyclopropyl moiety can influence the compound's conformation and metabolic stability.

Chemical Structure:

Key Physicochemical Properties (Predicted and Inferred):

While experimental data is scarce, the following properties can be inferred based on its structure and data from similar compounds[1]:

PropertyValue/InformationSource
Molecular FormulaC₇H₇BrN₂[1][2]
Molecular Weight199.05 g/mol [1]
AppearanceLikely a solid at room temperatureGeneral knowledge of similar pyrimidines
XLogP3 (Predicted)1.5[1]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors2[1]

Solubility Profile

Qualitative Solubility Information:

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on the properties of structurally related compounds.

SolventPolarity IndexExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)7.2HighAprotic, highly polar solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)6.4HighAprotic, polar solvent, similar to DMSO.
Dichloromethane (DCM)3.1Moderate to HighA common solvent for organic synthesis and purification of heterocyclic compounds.
Chloroform4.1Moderate to HighSimilar to DCM.
Ethyl Acetate4.4ModerateA moderately polar solvent.
Acetone5.1ModerateA polar aprotic solvent.
Acetonitrile5.8ModerateA polar aprotic solvent.
Methanol5.1Moderate to LowA polar protic solvent; solubility may be limited by the non-polar cyclopropyl group.
Ethanol4.3Moderate to LowA polar protic solvent, similar to methanol.
Toluene2.4LowA non-polar aromatic solvent.
Hexane0.1Very LowA non-polar aliphatic solvent.
Water10.2Very LowThe hydrophobic bromo and cyclopropyl groups are expected to significantly limit aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for drug development. The following are standard experimental protocols that can be employed to quantitatively measure the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.

  • Addition to Aqueous Buffer: Transfer a small volume of each dilution to a corresponding well of a new multi-well plate containing the aqueous buffer or organic solvent of interest. This rapid addition can lead to supersaturation and subsequent precipitation.

  • Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound This compound Equilibration Equilibration (e.g., Shake-Flask) Compound->Equilibration Solvent Organic Solvent Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Quantification Quantification (e.g., HPLC, LC-MS) Separation->Quantification Data Solubility Data (mg/mL or mol/L) Quantification->Data

Caption: Experimental workflow for solubility determination.

Synthetic Pathway

While information on signaling pathways involving this compound is not available, a plausible synthetic route can be visualized. The synthesis of related compounds often involves the condensation of a malonaldehyde derivative with an amidine.

G start1 2-Bromomalonaldehyde reaction Condensation Reaction (e.g., in protic acid) start1->reaction start2 Cyclopropylamidine start2->reaction product This compound reaction->product

Caption: Plausible synthetic pathway for this compound.

Conclusion

This compound is a compound of interest for which specific, quantitative solubility data in organic solvents is currently limited in the public domain. This guide has provided a framework for understanding its likely solubility characteristics based on the behavior of related pyrimidine derivatives. Furthermore, detailed experimental protocols for both equilibrium and kinetic solubility determination have been outlined to enable researchers to generate the necessary data for their specific applications. The provided visualizations offer a clear overview of the experimental workflow for solubility measurement and a plausible synthetic route. As research into this and similar compounds progresses, it is anticipated that more comprehensive physicochemical data will become available, further aiding in the development of novel therapeutics.

References

Probing the Electronic Landscape: A Theoretical Analysis of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Bromo-4-cyclopropylpyrimidine, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or computational data for this specific molecule, this paper leverages high-level quantum chemical calculations reported for the structurally analogous 5-bromopyrimidine (B23866). By examining the electronic properties of this core structure, we can project the influence of the C4-cyclopropyl substituent. This guide summarizes key quantitative data, details the underlying computational methodologies, and presents a logical workflow for such theoretical studies, offering valuable insights for the rational design of novel pyrimidine (B1678525) derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The electronic properties of the pyrimidine ring, characterized by its π-deficient nature due to the presence of two electronegative nitrogen atoms, are pivotal to its chemical reactivity and intermolecular interactions.[1][2] Halogenation and alkylation of the pyrimidine core are common strategies to modulate these properties for specific applications. This compound incorporates two such modifications: a bromine atom at the C5 position and a cyclopropyl (B3062369) group at the C4 position. The bromine atom is expected to act as an electron-withdrawing group through induction, while the cyclopropyl group can donate electron density through σ-π conjugation.[3][4][5] Understanding the interplay of these substituent effects on the electronic structure is crucial for predicting the molecule's behavior.

This guide utilizes computational data from theoretical studies on 5-bromopyrimidine to provide a foundational understanding of the electronic characteristics of the target molecule.

Theoretical Methodology

The insights presented herein are based on computational methods widely employed in the theoretical study of heterocyclic molecules. A typical workflow for analyzing the electronic structure of a molecule like this compound is depicted below.

Theoretical Chemistry Workflow cluster_input Input cluster_computation Computational Protocol cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(2d,2p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., OVGF) freq_calc->single_point mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) single_point->mo_analysis pop_analysis Population Analysis (Mulliken Charges, NBO) single_point->pop_analysis spec_analysis Spectroscopic Properties (Excitation Energies, Oscillator Strengths) single_point->spec_analysis data_tables Quantitative Data Tables mo_analysis->data_tables pop_analysis->data_tables spec_analysis->data_tables report Technical Report data_tables->report vis Molecular Visualizations vis->report

A generalized workflow for the theoretical study of the electronic structure of a substituted pyrimidine.
Computational Protocols

The primary methods for investigating the electronic structure of pyrimidine derivatives are quantum chemical calculations.[2]

  • Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set, for example, 6-311++G(2d,2p).[6]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculations: To obtain more accurate electronic properties, single-point energy calculations are often performed on the optimized geometry using a higher level of theory or a larger basis set. Methods like the Outer Valence Green Function (OVGF) or time-dependent DFT (TD-DFT) can provide detailed information about ionization energies and electronic transitions.[6][7]

Electronic Structure of the 5-Bromopyrimidine Core

The following table summarizes key quantitative data for 5-bromopyrimidine, which serves as a proxy for the electronic properties of the core of this compound.

PropertyValue (5-bromopyrimidine)ReferenceMethod
First Ionization Energy (eV)9.865[6]Hartree-Fock / 6-311++G(2d,2p)
Vertical Excitation Energy (eV)~4.0 - 4.5 (First Band)[7]CAM-B3LYP/aug-cc-pVDZ+2s2p2d
Maximum ICS Value (10⁻²⁰ m²)13.99[6]Binary-Encounter-Bethe (BEB) Model

ICS: Ionization Cross Section

Discussion of Electronic Properties

The electronic structure of this compound is dictated by the pyrimidine ring and the electronic effects of the bromo and cyclopropyl substituents.

The Pyrimidine Ring

The pyrimidine ring is a π-deficient system due to the presence of two nitrogen atoms, which are more electronegative than carbon.[1] This leads to a general withdrawal of electron density from the carbon atoms of the ring, making positions 2, 4, and 6 particularly electron-deficient. Position 5 is less electron-deficient.[8]

Effect of the 5-Bromo Substituent

The bromine atom at the C5 position influences the electronic structure through two opposing effects:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyrimidine ring through the sigma bond. This effect is generally deactivating for electrophilic aromatic substitution.[4]

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the π-system of the ring, increasing electron density, particularly at the ortho and para positions (C4 and C6).

For halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring towards electrophilic attack.[4][9]

Effect of the 4-Cyclopropyl Substituent

The cyclopropyl group is known to be a good σ-electron donor and can participate in conjugation with adjacent π-systems.[3] This is due to the high p-character of the C-C bonds in the strained three-membered ring. The cyclopropyl group at the C4 position is expected to:

  • Donate electron density to the electron-deficient C4 position of the pyrimidine ring.

  • Increase the energy of the Highest Occupied Molecular Orbital (HOMO) , which would likely decrease the ionization potential compared to 5-bromopyrimidine.

  • Potentially influence the geometry of the molecule due to steric interactions.

Predicted Electronic Structure of this compound

Based on the analysis of the constituent parts, we can predict the following for this compound:

  • HOMO-LUMO Gap: The electron-donating cyclopropyl group is expected to raise the HOMO energy, while the overall electron-withdrawing nature of the bromopyrimidine core will influence the Lowest Unoccupied Molecular Orbital (LUMO). The net effect on the HOMO-LUMO gap will depend on the relative magnitudes of these effects.

  • Charge Distribution: The nitrogen atoms will be the most electronegative centers. The C2 and C6 positions will be significantly electron-deficient. The C4 position will have its electron deficiency partially compensated by the donating cyclopropyl group. The C5 position will be influenced by the electron-withdrawing bromine atom.

  • Reactivity: The interplay of the electron-donating cyclopropyl group and the deactivating bromo group will create a unique reactivity profile. The increased electron density from the cyclopropyl group might activate the ring towards certain reactions compared to 5-bromopyrimidine, while the bromine atom provides a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. By leveraging data from the closely related 5-bromopyrimidine and considering the known electronic effects of the cyclopropyl substituent, we can make informed predictions about the molecule's properties. The electron-donating nature of the cyclopropyl group is expected to modulate the electron-deficient character of the bromopyrimidine core, leading to a unique electronic landscape. This theoretical understanding is invaluable for guiding the synthesis and application of this and other novel pyrimidine derivatives in drug discovery and materials science. Further dedicated computational and experimental studies are warranted to precisely quantify the electronic properties of this compound.

References

In-Depth Technical Guide: 5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and commercial information for the chemical compound 5-Bromo-4-cyclopentylpyrimidine, identified by CAS number 951884-32-5. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While public domain information on the biological activity and specific experimental applications of this compound is limited, this guide consolidates its known chemical properties, potential synthetic utility, and commercial availability. The scarcity of detailed experimental data suggests that 5-Bromo-4-cyclopentylpyrimidine is likely a novel or specialized chemical intermediate with potential for use in the synthesis of more complex molecules.

Chemical Properties and Data

5-Bromo-4-cyclopentylpyrimidine is a substituted pyrimidine (B1678525) derivative. The presence of a bromine atom and a cyclopentyl group on the pyrimidine ring makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, to generate a library of compounds for screening in drug discovery programs.

PropertyValueSource
CAS Number 951884-32-5N/A
Chemical Name 5-Bromo-4-cyclopentylpyrimidineN/A
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1]
Canonical SMILES C1CCC(C1)C2=NC=NC=C2BrN/A
Physical Description Solid (predicted)N/A
Storage Conditions Sealed in dry, 2-8°CN/A

Note: Some physical properties like melting point, boiling point, and density are not consistently reported across public sources and are therefore listed as predicted or not available.

Potential Synthetic Utility

Below is a hypothetical synthetic workflow illustrating the potential use of 5-Bromo-4-cyclopentylpyrimidine as a building block in the synthesis of more complex molecules, a common strategy in medicinal chemistry.

G cluster_0 Hypothetical Synthetic Pathway A 5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5) B Suzuki Coupling (e.g., with Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (e.g., with an Amine) A->C Pd Catalyst, Base D Diverse Functionalized Pyrimidine Derivatives B->D C->D

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-4-cyclopropylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-cyclopropylpyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive bromine atom at the 5-position and a cyclopropyl (B3062369) group at the 4-position—make it a valuable scaffold for the synthesis of potent and selective therapeutic agents. The pyrimidine (B1678525) core is a well-established pharmacophore, known for its ability to mimic the purine (B94841) bases of ATP and interact with the hinge region of various kinases.[1][2] The cyclopropyl moiety can enhance binding affinity, improve metabolic stability, and provide conformational rigidity to the molecule.[3]

These application notes provide an overview of the utility of this compound in the development of kinase inhibitors, particularly focusing on its application in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Application in Kinase Inhibitor Synthesis

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrimidine core to optimize potency and selectivity against specific kinase targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of various cancers.[4] Consequently, the development of selective CDK2 inhibitors is a promising therapeutic strategy. While a specific, named clinical candidate directly synthesized from this compound is not prominently available in the public literature, the structural motif is present in patented series of CDK inhibitors. The following sections will detail a representative synthetic route and the associated biological context based on the established principles for developing pyrimidine-based CDK2 inhibitors.

Key Synthetic Reactions and Protocols

The derivatization of this compound typically involves nucleophilic aromatic substitution (SNAr) at the chloro-positions (if present) and cross-coupling reactions at the bromo-position.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl groups.[1]

Reaction Scheme:

Suzuki_Coupling reagents This compound + Ar-B(OH)2 catalyst Pd Catalyst Base reagents->catalyst Solvent, Heat product 5-Aryl-4-cyclopropylpyrimidine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Evaluation of a Representative CDK2 Inhibitor

For a hypothetical CDK2 inhibitor derived from this compound, the following assays would be crucial for its biological characterization.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the CDK2 activity (IC₅₀).

Materials:

  • Purified recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (serially diluted)

  • Positive control (e.g., Roscovitine)

  • 96-well filter plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the CDK2/Cyclin E complex, Histone H1, and kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and spot the reaction mixture onto the filter plates.

  • Wash the filter plates to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a phosphorimager.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data for Representative Pyrimidine-Based CDK Inhibitors

While specific data for a this compound-derived CDK2 inhibitor is not publicly available, the following table presents data for other pyrimidine-based CDK inhibitors to provide a reference for expected potency.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4-Diaminopyrimidine DerivativesCDK77.21[5]
Pyrazolo[1,5-a]pyrimidine DerivativesCDK2/Cyclin A260% inhibition[6]
2-Amino-4-aryl-5-chloropyrimidinesCDK1Potent inhibition[7]

Signaling Pathway

CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylates p27 p27 p27->CyclinE_CDK2 Inhibits Inhibitor This compound -derived CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibits Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Assay In Vitro Kinase Assay (e.g., CDK2) Purification->InVitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) InVitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis InVivo_Studies In Vivo Studies Lead_Optimization->InVivo_Studies

References

Application Notes and Protocols: 5-Bromo-4-cyclopropylpyrimidine as a Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 5-Bromo-4-cyclopropylpyrimidine represents a valuable, albeit currently underexplored, synthetic building block for the generation of novel drug candidates. The presence of a bromine atom at the 5-position provides a handle for versatile cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The cyclopropyl (B3062369) group at the 4-position can impart favorable properties such as metabolic stability and conformational rigidity, which can be advantageous for target binding.

While direct literature on the synthesis and application of this compound is limited, this document provides detailed, generalized protocols and application notes based on the synthesis and biological evaluation of closely related 5-substituted pyrimidine analogs. These protocols and notes are intended to serve as a guide for researchers interested in utilizing this promising building block in their drug discovery programs.

Key Applications

Derivatives of 5-substituted pyrimidines have shown significant potential as inhibitors of various protein kinases implicated in a range of diseases, including cancer and neurodegenerative disorders. The strategic modification at the 5-position has been shown to influence kinome-wide selectivity. For instance, studies on related 5-substituted aminopyrimidines have demonstrated that a cyclopropyl group at this position can modulate the kinase inhibition profile, suggesting that this compound could be a key starting material for developing selective kinase inhibitors.[1][2]

Data Presentation

The following table summarizes hypothetical biological activity data for a series of compounds that could be synthesized from this compound. This data is illustrative and based on the trends observed for analogous 5-substituted pyrimidine kinase inhibitors.

Compound IDR Group (at 5-position via Suzuki Coupling)Target KinaseIC50 (nM)
HYPO-001 PhenylKinase A150
HYPO-002 4-FluorophenylKinase A85
HYPO-003 2-PyridylKinase A50
HYPO-004 1-Methyl-1H-pyrazol-4-ylKinase A25
HYPO-005 Thiophen-2-ylKinase A110
HYPO-006 PhenylKinase B>1000
HYPO-007 4-FluorophenylKinase B850
HYPO-008 2-PyridylKinase B400
HYPO-009 1-Methyl-1H-pyrazol-4-ylKinase B150
HYPO-010 Thiophen-2-ylKinase B>1000

Experimental Protocols

The following are generalized protocols for the synthesis of 5-aryl-4-cyclopropylpyrimidines from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 5-Aryl-4-cyclopropylpyrimidine via Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-cyclopropylpyrimidine.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-4-cyclopropylpyrimidine (Drug Candidate) Purification->Product

Caption: Synthetic workflow for the preparation of 5-Aryl-4-cyclopropylpyrimidine derivatives.

G cluster_pathway Illustrative Kinase Signaling Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 Activates Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes Inhibitor 5-Aryl-4-cyclopropylpyrimidine Derivative Inhibitor->Downstream_Kinase_1 Inhibits

Caption: Simplified signaling pathway showing kinase inhibition.

Disclaimer: The information provided in these application notes and protocols is based on analogous chemical structures and reactions. The synthesis and use of this compound may require specific optimization of reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is of particular significance in medicinal chemistry and drug development for the synthesis of complex molecules, such as biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[2] Pyrimidine (B1678525) derivatives, a critical class of heterocyclic compounds, are found in numerous therapeutic agents and exhibit a wide range of biological activities.[3] The functionalization of the pyrimidine core at the C-5 position via Suzuki-Miyaura coupling offers a powerful strategy for generating novel molecular entities with therapeutic potential.[2]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-Bromo-4-cyclopropylpyrimidine with various boronic acids. While specific literature for this exact substrate is not abundant, the protocols herein are based on established methodologies for structurally similar 5-bromopyrimidines and other heterocyclic halides.[2][3]

Key Experimental Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes common reagents and conditions and provides specific considerations for the coupling of this compound.

ParameterCommon Reagents/ConditionsConsiderations for this compound
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, with ligands like SPhos, XPhos[2]Pd(PPh₃)₄ is a good starting point. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) may improve catalytic activity and stability.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃[2]A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective in promoting the transmetalation step and are good choices for nitrogen-containing heterocycles.[2][4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile[2]A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[2] A 4:1 to 10:1 ratio of 1,4-dioxane/water is a standard starting point.[4]
Arylboronic Acid Various electron-rich and electron-poor aryl and heteroaryl boronic acidsThe electronic nature of the boronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster. The stability of the boronic acid under the reaction conditions should be considered.[2]
Temperature 80-120 °C[2]Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[5]
Catalyst Loading 1-5 mol%[6]A higher catalyst loading (up to 10 mol%) may be necessary for less reactive substrates.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[5]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.[5]

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[1]

Solvent and Catalyst Addition:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe.[4]

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[4]

Reaction:

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This can range from a few hours to 24 hours.[1]

Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[6]

Visualization of the Experimental Workflow

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K3PO4) setup 2. Reaction Setup - Add solids to a dry Schlenk flask - Purge with inert gas reagents->setup solvent_catalyst 3. Solvent & Catalyst Addition - Add degassed solvent (e.g., Dioxane/H2O) - Add Palladium catalyst setup->solvent_catalyst reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously - Monitor by TLC/LC-MS solvent_catalyst->reaction workup 5. Work-up - Cool to room temperature - Aqueous work-up and extraction reaction->workup purification 6. Purification - Column chromatography workup->purification product 7. Final Product - Characterization purification->product

Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling protocol.

Troubleshooting

Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Below is a summary of potential issues and suggested solutions.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystScreen different palladium catalysts and ligands. Consider using pre-catalysts like XPhos-Pd-G3.[5]
Insufficient base strength or solubilityTest a variety of bases such as K₃PO₄ or Cs₂CO₃. Ensure at least 2-3 equivalents are used.[4]
Unsuitable solventEnsure the solvent system adequately dissolves all reactants. Thoroughly degas the solvent to remove oxygen.[4]
Low reaction temperatureGradually increase the reaction temperature.[4]
Side Product Formation Homocoupling of boronic acidUse a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.[4]
Protodeboronation (hydrolysis of boronic acid)Try less harsh reaction conditions or use a more stable boronate derivative (e.g., a pinacol (B44631) ester).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-cyclopropylpyrimidines. By carefully selecting the palladium catalyst, base, and solvent system, a wide range of aryl and heteroaryl groups can be efficiently coupled to the pyrimidine core. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize this important transformation for their specific drug discovery and development needs.

References

Application of 5-Bromo-4-cyclopropylpyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous approved and investigational drugs, particularly in the field of oncology. Its ability to mimic the purine (B94841) base of ATP allows for competitive inhibition of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, making kinase inhibitors a focal point of targeted therapy. 5-Bromo-4-cyclopropylpyrimidine is a versatile synthetic building block that combines the established kinase-binding potential of the pyrimidine ring with the desirable physicochemical properties conferred by a cyclopropyl (B3062369) group. The bromine atom at the 5-position provides a convenient handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This document provides detailed application notes and representative protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the protocols and data presented here are based on established synthetic methodologies for analogous compounds and serve as a guide for researchers in this field.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound lies in the reactivity of the C5-bromo substituent. This position is amenable to functionalization via palladium-catalyzed cross-coupling reactions, which are workhorse reactions in modern medicinal chemistry.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a diverse library of 5-aryl/heteroaryl-4-cyclopropylpyrimidine derivatives can be generated. This allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.

2. Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It enables the coupling of this compound with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This is a common strategy for introducing the "hinge-binding" moiety found in many Type I and Type II kinase inhibitors.

Representative Kinase Inhibitor Synthesis: A VEGFR-2 Inhibitor Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Many potent VEGFR-2 inhibitors feature a substituted pyrimidine core. The following section details a representative synthesis of a potential VEGFR-2 inhibitor starting from this compound.

Quantitative Data

The following table summarizes the inhibitory activity of a representative 4-cyclopropylpyrimidine-based kinase inhibitor against a panel of relevant kinases. Note: This data is for a structurally related compound and is provided for illustrative purposes.

Kinase TargetIC50 (nM)
VEGFR-215
PDGFRβ45
c-Kit60
FGFR1120
EGFR>1000
Experimental Protocols

Protocol 1: Synthesis of a 4-Cyclopropyl-5-(substituted-phenyl)pyrimidin-2-amine

This protocol describes a two-step synthesis involving an initial Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution.

Step 1: Suzuki-Miyaura Coupling of this compound

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the substituted-phenyl boronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add 1,4-dioxane and toluene (4:1 mixture).

    • Add the 2M sodium carbonate solution.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 5-(substituted-phenyl)-4-cyclopropylpyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination

  • Materials:

    • 5-(substituted-phenyl)-4-cyclopropylpyrimidine intermediate from Step 1 (1.0 eq)

    • Desired amine (e.g., a substituted aniline) (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium Carbonate (1.5 eq)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add the pyrimidine intermediate, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene and the desired amine.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Materials:

    • Kinase of interest (e.g., VEGFR-2)

    • Substrate peptide

    • ATP

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • 384-well white microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration should be ≤ 1%).

    • To the wells of the microplate, add the test compounds. Include positive controls (kinase without inhibitor) and negative controls (no kinase).

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Cyclopropylpyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki Purification1 Purification (Column Chromatography) Suzuki->Purification1 Intermediate 5-Aryl-4-cyclopropylpyrimidine Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) Intermediate->Buchwald Purification2 Purification (Column Chromatography) Buchwald->Purification2 FinalProduct Final Kinase Inhibitor Assay Kinase Inhibition Assay FinalProduct->Assay Purification1->Intermediate Purification2->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic Core 4-Cyclopropylpyrimidine Core R1 R1 Group (e.g., at C5-position via Suzuki) Core->R1 Scaffold for Modification R2 R2 Group (e.g., Amine at C2/C4) Core->R2 Scaffold for Modification Potency Potency (IC50) R1->Potency Influences Selectivity Selectivity R1->Selectivity Influences Properties Physicochemical Properties (Solubility, Permeability) R1->Properties Influences R2->Potency Influences R2->Selectivity Influences R2->Properties Influences

Caption: Logic of Structure-Activity Relationship exploration.

Application Notes and Protocols: Synthesis of 5-Bromo-4-cyclopropylpyrimidine Derivatives for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 5-Bromo-4-cyclopropylpyrimidine derivatives. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine (B1678525) compounds and are intended to serve as a foundational guide for the development of novel fungicides, herbicides, and insecticides.

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities. The introduction of a cyclopropyl (B3062369) group can enhance metabolic stability and target binding affinity, while the bromo substituent at the 5-position serves as a versatile handle for further chemical modifications through cross-coupling reactions. This combination in the this compound scaffold presents a promising avenue for the discovery of new, potent, and selective agrochemicals.

Synthetic Protocols

The synthesis of this compound derivatives can be approached through a multi-step process, starting from readily available precursors. The following protocols are generalized and may require optimization for specific substrate derivatives.

Synthesis of 4-cyclopropylpyrimidine (B13104424) Precursor

A common route to 4-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 4-cyclopropylpyrimidine precursor, cyclopropyl amidine can be reacted with a suitable three-carbon building block.

Protocol 2.1.1: General procedure for the synthesis of a 4-cyclopropylpyrimidine

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol (B145695), add cyclopropyl amidine hydrochloride (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a suitable 1,3-dielectrophile (e.g., malondialdehyde or a derivative) (1.0 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-cyclopropylpyrimidine.

Bromination of the 4-cyclopropylpyrimidine Core

The key step of introducing the bromine atom at the 5-position can be achieved through electrophilic bromination.

Protocol 2.2.1: Bromination of 4-cyclopropylpyrimidine

  • Dissolve the 4-cyclopropylpyrimidine precursor (1.0 eq.) in a suitable solvent such as ethanol or chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the this compound derivative.

A similar bromination protocol has been reported for the synthesis of 5-bromo-4-cyclopropyl-6-methylpyrimidine, confirming the feasibility of this approach.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

StepReactantsReagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Precursor Synthesis Cyclopropyl amidine, 1,3-dielectrophileSodium ethoxideEthanolReflux4-660-80
Bromination 4-cyclopropylpyrimidineBromineEthanol/Chloroform0 - RT12-1670-90

Agrochemical Applications and Screening

Derivatives of this compound are expected to exhibit a range of agrochemical activities. The bromo substituent allows for the introduction of various functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of a diverse chemical library for biological screening.

Potential Applications
  • Fungicides: Pyrimidine derivatives are known to act as fungicides. The synthesized compounds can be tested against a panel of phytopathogenic fungi.

  • Herbicides: Several pyrimidine-based compounds are commercialized as herbicides. The novel derivatives can be screened for their ability to inhibit weed growth.

  • Insecticides: The pyrimidine core is present in some insecticides. The synthesized library can be evaluated for activity against common agricultural pests.

General Agrochemical Screening Workflow

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of 5-Bromo-4- cyclopropylpyrimidine Core Derivatization Parallel Synthesis of Analog Library Synthesis->Derivatization Cross-coupling reactions Primary_Screening Primary Screening (Fungicidal, Herbicidal, Insecticidal) Derivatization->Primary_Screening Dose_Response Dose-Response Studies (EC50/IC50) Primary_Screening->Dose_Response Active Hits Spectrum Spectrum of Activity Dose_Response->Spectrum SAR Structure-Activity Relationship (SAR) Spectrum->SAR Lead_Op Lead Optimization SAR->Lead_Op ADMET In silico & in vitro ADMET Profiling ADMET->Lead_Op Signaling_Pathways cluster_targets Potential Molecular Targets cluster_compound Synthesized Derivatives cluster_effects Biological Effects ALS Acetolactate Synthase (ALS) (Herbicidal) Weed_Death Weed Death ALS->Weed_Death nAChR Nicotinic Acetylcholine Receptor (nAChR) (Insecticidal) Insect_Paralysis Insect Paralysis/Death nAChR->Insect_Paralysis Fungal_Metabolism Fungal Nucleic Acid/ Protein Synthesis (Fungicidal) Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Metabolism->Fungal_Growth_Inhibition Compound 5-Bromo-4-cyclopropyl- pyrimidine Derivative Compound->ALS Compound->nAChR Compound->Fungal_Metabolism

References

Application Notes and Protocols for the Reaction of 5-Bromo-4-cyclopropylpyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-cyclopropylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the reactive bromine atom at the 5-position, coupled with the unique steric and electronic properties of the cyclopropyl (B3062369) group at the 4-position, makes it an attractive scaffold for the synthesis of novel pyrimidine (B1678525) derivatives with potential therapeutic applications. Pyrimidine-based compounds are integral to a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. The strategic functionalization of the this compound core allows for the exploration of chemical space and the generation of diverse compound libraries for screening and lead optimization.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Reaction Pathways Overview

This compound can undergo reaction with a variety of nucleophiles through two primary pathways: direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The choice of reaction pathway is dependent on the nature of the nucleophile and the desired final product.

A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Direct Attack C Pd-Catalyzed Cross-Coupling A->C Catalytic Cycle D Amines (R₂NH) Thiols (RSH) Alkoxides (RO⁻) B->D E Buchwald-Hartwig Amination (R₂NH) C->E F Suzuki-Miyaura Coupling (ArB(OH)₂) C->F G Sonogashira Coupling (RC≡CH) C->G H Heck Coupling (Alkenes) C->H I 4-Cyclopropyl-5-substituted Pyrimidines D->I E->I F->I G->I H->I

Caption: Reaction pathways for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromide at the 5-position of the pyrimidine ring can be achieved with strong nucleophiles. While the 5-position is generally less activated towards SNAr compared to the 2, 4, and 6 positions, the reaction can be facilitated under appropriate conditions, such as elevated temperatures and the use of a strong base.[1]

Reaction with Amine Nucleophiles

Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is added the desired amine (1.2-2.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001275-85
PiperidineCs₂CO₃DMSO110880-90
AnilineDBUDMF1202460-70
Reaction with Thiol Nucleophiles

Protocol:

  • To a solution of the desired thiol (1.2 eq) in a polar aprotic solvent (e.g., DMF) is added a strong base such as sodium hydride (NaH; 1.2 eq) at 0 °C.

  • The mixture is stirred for 30 minutes to form the corresponding thiolate.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-8 hours.

  • Progress is monitored by TLC or LC-MS.

  • The reaction is carefully quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Thiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHDMFRT485-95
EthanethiolNaHTHFRT280-90
Reaction with Alkoxide Nucleophiles

Protocol:

  • A solution of the corresponding alcohol is treated with a strong base (e.g., NaH) to generate the alkoxide in situ.

  • This compound is added to the alkoxide solution.

  • The reaction is heated to reflux for 6-24 hours.

  • Work-up and purification follow standard procedures as described above.

Alkoxide NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaHMethanolReflux1270-80
Sodium EthoxideNaHEthanolReflux1865-75

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds and are widely applicable to aryl halides like this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines under milder conditions than SNAr.[2]

A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)-Br(Ln) B->C D Ligand Exchange C->D E R-Pd(II)-NR'R''(Ln) D->E F Reductive Elimination E->F F->A G R-NR'R'' F->G H This compound (R-Br) H->B I Amine (HNR'R'') Base I->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Degas the mixture and heat to 80-110 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Amine NucleophilePd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ / XPhosNaOtBuToluene100685-95
IndolePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101870-80
CyclopropylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801275-85
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromopyrimidine with an organoboron reagent.[3]

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the aryl- or heteroarylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

  • Degas the mixture and heat to 80-100 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the product by column chromatography or recrystallization.

Boronic AcidPd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90490-98
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O100685-95
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O95875-85
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne.

Protocol:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 2-5 mol%), a copper(I) co-catalyst (e.g., CuI; 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).

  • Add an anhydrous solvent (e.g., THF, DMF).

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the amine hydrobromide salt, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

AlkynePd CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT685-95
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF50490-98
Propargyl alcoholPdCl₂(PPh₃)₂CuIEt₃NTHF40870-80

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyrimidines. The protocols outlined in these application notes for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide robust starting points for the synthesis of novel compounds for drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The diverse functionalities that can be introduced at the 5-position of the pyrimidine ring highlight the potential of this scaffold in generating libraries of compounds with diverse pharmacological profiles.

References

Application Notes: The Role of 5-Bromo-4-cyclopropylpyrimidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-4-cyclopropylpyrimidine is a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. Its unique structure, featuring a pyrimidine (B1678525) core, a reactive bromine atom, and a cyclopropyl (B3062369) moiety, makes it a versatile intermediate for the synthesis of complex, pharmacologically active compounds. The pyrimidine scaffold is a fundamental component of many biologically significant molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The bromine atom at the 5-position serves as a reactive handle for various cross-coupling reactions, while the cyclopropyl group is a valuable motif known to enhance critical drug-like properties.[3][4]

The presence of the cyclopropyl ring can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][5] This is attributed to its rigid, three-dimensional structure and unique electronic properties.[4][5] Consequently, introducing this group can address common challenges in drug development, such as poor pharmacokinetics and off-target effects.[4] The primary application of this compound is in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to generate novel substituted pyrimidines for screening in various therapeutic areas, including oncology and virology.[3][6]

Key Synthetic Applications: Cross-Coupling Reactions

The reactive bromine atom at the C-5 position of the pyrimidine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application for this building block, facilitating the formation of a C-C bond between the pyrimidine core and an organoboron compound (boronic acid or ester).[7] This reaction is highly valued for its mild conditions and tolerance of numerous functional groups.[8] By coupling this compound with various boronic acids, researchers can synthesize a library of 5-aryl-4-cyclopropylpyrimidines, which are scaffolds of high interest in the development of kinase inhibitors and other targeted therapies.[3][9]

2. Other Potential Reactions

Beyond Suzuki coupling, the 5-bromo substituent can also participate in other transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by strong nucleophiles such as amines, thiols, or alkoxides to introduce different functionalities.[3]

  • Negishi Coupling: Reaction with organozinc reagents.[3]

  • Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction. Optimal conditions may vary depending on the specific arylboronic acid used and should be determined experimentally.[7][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the selected arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.[10]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at a temperature ranging from 80-100 °C. For microwave-assisted reactions, temperatures of 120-150 °C for 15-45 minutes can be employed.[9][11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).[9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.[7]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-cyclopropylpyrimidine product.[8]

Data Presentation

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions adapted from protocols for similar bromopyrimidine substrates.[7][10]

ParameterReagent/ConditionTypical Range/ExamplesNotes
Substrate This compound1.0 equivalentLimiting reagent.
Coupling Partner Aryl- or Heteroarylboronic Acid1.1 - 1.5 equivalentsStability and electronic nature can affect reaction rate.[7]
Catalyst Palladium(0) or Palladium(II)2 - 5 mol%Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands (e.g., SPhos).[7][10]
Base Inorganic Base2.0 - 3.0 equivalentsK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃.[9]
Solvent Degassed Organic/Aqueous Mixture4:1 to 5:1 ratio1,4-Dioxane/Water, Toluene, DMF.[9]
Temperature Heat80 - 150 °CHigher temperatures may be achieved using microwave irradiation.[9]
Reaction Time Duration4 - 24 hoursMonitored by TLC or LC-MS.[9]

Visualizations

Suzuki_Workflow A 1. Reaction Setup (Substrates, Catalyst, Base) B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B C 3. Heat Under Inert Gas (80-150 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Work-up (Cool, Dilute, Wash) D->E F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Figure 1: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle ArX R-Br (this compound) Pd_Complex1 Pd_Complex1 ArX->Pd_Complex1 Boronic R'-B(OH)2 (Arylboronic Acid) Boronic->Pd_Complex1 Product R-R' (Product) Base Base (e.g., K2CO3) Base->Pd_Complex1 Pd_Complex2 Pd_Complex2 Pd_Complex2->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura reaction.

This compound stands out as a highly valuable and versatile intermediate in modern synthetic and medicinal chemistry. Its strategic combination of a pyrimidine core, a reactive bromide for functionalization, and a cyclopropyl group for enhancing pharmacokinetic properties makes it an ideal starting material for the construction of novel heterocyclic compounds.[3] The straightforward application in robust and scalable reactions like the Suzuki-Miyaura coupling allows for the efficient exploration of chemical space, accelerating the discovery and development of new therapeutic agents.[12]

References

Application Notes: 5-Bromo-4-cyclopropylpyrimidine as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-4-cyclopropylpyrimidine as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of a reactive bromine atom at the 5-position and a cyclopropyl (B3062369) group at the 4-position makes this pyrimidine (B1678525) derivative a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and virology.

The bromine atom serves as a versatile handle for introducing a wide range of molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures commonly found in biologically active compounds. The cyclopropyl moiety is a well-recognized feature in drug design, often contributing to improved metabolic stability, enhanced potency, and favorable conformational properties of the final API.

Key Applications in API Synthesis

This compound is a strategic starting material for the synthesis of various kinase inhibitors and other targeted therapies. The pyrimidine core is a common scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this intermediate allows for the targeted synthesis of compounds with high affinity and selectivity for their biological targets.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Product ClassPotential Therapeutic Area
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids or EstersPd(PPh₃)₄, Pd(dppf)Cl₂, or similar Pd catalysts with phosphine (B1218219) ligands5-Aryl/Heteroaryl-4-cyclopropylpyrimidinesKinase Inhibitors, Antiviral Agents
Buchwald-Hartwig Amination Primary/Secondary Amines, AnilinesPd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP, or similar Pd/ligand combinationsN-(4-cyclopropylpyrimidin-5-yl)amines/anilinesKinase Inhibitors, Modulators of Protein-Protein Interactions

Experimental Protocols

The following protocols provide detailed methodologies for key cross-coupling reactions using this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-cyclopropylpyrimidine Derivatives

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane (B91453) and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-aryl-4-cyclopropylpyrimidine derivative.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid4-cyclopropyl-5-phenylpyrimidine85-95
4-Fluorophenylboronic acid4-cyclopropyl-5-(4-fluorophenyl)pyrimidine80-90
3-Pyridinylboronic acid4-cyclopropyl-5-(pyridin-3-yl)pyrimidine75-85
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-cyclopropylpyrimidin-5-yl)aniline Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3,4,5-trimethoxyaniline)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., Toluene (B28343) or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry reaction vessel.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add anhydrous toluene (10 mL) to the reaction mixture.

  • Seal the vessel and heat the mixture to 90-110 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-(4-cyclopropylpyrimidin-5-yl)aniline derivative.

Table 3: Representative Data for Buchwald-Hartwig Amination

AmineProductTypical Yield (%)
AnilineN-(4-cyclopropylpyrimidin-5-yl)aniline70-85
Morpholine4-(4-cyclopropylpyrimidin-5-yl)morpholine75-90
3,4,5-TrimethoxyanilineN-(4-cyclopropylpyrimidin-5-yl)-3,4,5-trimethoxyaniline65-80

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and the general experimental workflow for the utilization of this compound in API synthesis.

Suzuki_Coupling_Pathway cluster_reaction Reaction Conditions start This compound reaction Solvent Heat start->reaction boronic_acid R-B(OH)2 boronic_acid->reaction catalyst Pd Catalyst Base catalyst->reaction Suzuki Coupling product 5-Aryl-4-cyclopropylpyrimidine (API Precursor) reaction->product

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Pathway cluster_reaction Reaction Conditions start This compound reaction Anhydrous Solvent Heat start->reaction amine R1R2NH amine->reaction catalyst Pd Catalyst Ligand, Base catalyst->reaction Buchwald-Hartwig Amination product 5-(R1R2N)-4-cyclopropylpyrimidine (API Precursor) reaction->product

Caption: Synthetic pathway for Buchwald-Hartwig amination.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents (Pyrimidine, Coupling Partner, Base, Catalyst) setup->reagents reaction Reaction (Heating and Stirring) reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of APIs. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecules with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important building block in their synthetic endeavors.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using 5-Bromo-4-cyclopropylpyrimidine as a key building block. This versatile substrate is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar 5-bromopyrimidine (B23866) systems and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-4-cyclopropylpyrimidines

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for creating biaryl structures commonly found in pharmacologically active molecules.

General Reaction Scheme

Suzuki_Coupling substrate This compound reactants substrate->reactants boronic_acid Ar-B(OH)2 boronic_acid->reactants product 5-Aryl-4-cyclopropylpyrimidine catalyst Pd Catalyst base Base solvent Solvent reactants->product Pd(0) catalyst, Base, Solvent, Heat products

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent system. If using a biphasic system, add the appropriate amount of degassed water.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene100892
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O851678
42-Thienylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane951088

Note: Yields are illustrative and may vary based on specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of 5-Alkynyl-4-cyclopropylpyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, a key transformation for accessing conjugated enyne systems.

General Reaction Scheme

Sonogashira_Coupling substrate This compound reactants substrate->reactants alkyne R-C≡CH alkyne->reactants product 5-Alkynyl-4-cyclopropylpyrimidine catalyst Pd/Cu Catalyst base Base solvent Solvent reactants->product Pd(0)/Cu(I) catalyst, Base, Solvent products

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes, then add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHFRT690
2EthynyltrimethylsilanePd(PPh₃)₄ (3)3DIPEADMF50487
31-HexynePd(PPh₃)₂Cl₂ (2)5Et₃NTHFRT882
4Propargyl alcoholPd(PPh₃)₄ (4)7Et₃NDMF601275

Note: Yields are illustrative and may vary based on specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-4-cyclopropylpyrimidines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

General Reaction Scheme

Buchwald_Hartwig_Amination substrate This compound reactants substrate->reactants amine R¹R²NH amine->reactants product 5-Amino-4-cyclopropylpyrimidine catalyst Pd Catalyst ligand Ligand base Base solvent Solvent reactants->product Pd catalyst, Ligand, Base, Solvent, Heat products

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 1.5 x mol% of Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel or celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene1001291
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101884
3BenzylaminePd₂(dba)₃ (1)BINAP (2.4)Cs₂CO₃Toluene1001688
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBuDioxane901086

Note: Yields are illustrative and may vary based on specific substrate and reaction conditions.

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for the described cross-coupling reactions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow setup Reaction Setup: - Add this compound,  arylboronic acid, base, and Pd catalyst  to a dry flask under inert gas. solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitoring->workup purification Purification: - Dry, concentrate - Column chromatography workup->purification product Isolated 5-Aryl-4-cyclopropylpyrimidine purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling Workflow

Sonogashira_Workflow setup Reaction Setup: - Add this compound,  Pd catalyst, and CuI to a dry flask  under inert gas. reagents Add Solvent, Base, and Alkyne setup->reagents reaction Stir at RT or with gentle heat reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: - Filter through celite - Wash with aq. NH₄Cl and brine monitoring->workup purification Purification: - Dry, concentrate - Column chromatography workup->purification product Isolated 5-Alkynyl-4-cyclopropylpyrimidine purification->product

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow setup Reaction Setup (in glovebox): - Add Pd precatalyst, ligand, and base  to a dry vessel. reagents Add this compound,  Amine, and Solvent setup->reagents reaction Seal and Heat (80-120 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup: - Cool to RT, dilute - Filter - Wash with H₂O and brine monitoring->workup purification Purification: - Dry, concentrate - Column chromatography workup->purification product Isolated 5-Amino-4-cyclopropylpyrimidine purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-4-cyclopropylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials, by-products from the bromination or cyclopropanation steps, and residual acidic or basic reagents. For instance, if N-bromosuccinimide (NBS) is used for bromination, residual succinimide (B58015) may be present. Acidic by-products can also arise, necessitating a neutralization step during work-up.[1]

Q2: What are the recommended primary purification techniques for this compound?

The primary purification techniques for this compound are:

  • Aqueous Work-up: Washing the crude product with aqueous solutions like sodium carbonate and brine is effective for removing acidic by-products and water-soluble impurities.[1]

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[1][2]

  • Recrystallization: This technique can be used to obtain a highly purified product, provided a suitable solvent is identified.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the recommended method for monitoring the purification process. It helps in identifying the fractions containing the pure product during column chromatography and assessing the purity after each purification step.[2] An ideal solvent system for TLC will show good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.3.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity After Aqueous Work-up Incomplete removal of acidic or basic impurities.- Ensure thorough washing with appropriate aqueous solutions (e.g., NaHCO₃ or Na₂CO₃ for acidic impurities, dilute HCl for basic impurities).- Perform multiple extractions with an organic solvent to ensure complete transfer of the product.
Poor Separation in Column Chromatography The chosen solvent system (eluent) has incorrect polarity.- Optimize the eluent system using TLC. If the compound doesn't move from the baseline, increase the eluent polarity. If it moves with the solvent front, decrease the polarity.[2]- A common starting eluent for similar compounds is a mixture of hexane (B92381) and ethyl acetate.[2]
Product Decomposition on Silica (B1680970) Gel Column The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by flushing the column with the eluent containing a small amount of a base, such as triethylamine (B128534) (e.g., 1%).- Consider using a different stationary phase like neutral alumina.[2]
Low Recovery Yield After Purification - The product may be partially soluble in the aqueous washing solutions.- In recrystallization, the chosen solvent may be too effective, leading to loss of product in the mother liquor.[3]- During column chromatography, some product may have been discarded with mixed fractions.- Minimize the volume of aqueous washes.- For recrystallization, try a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[3]- Carefully analyze all fractions from column chromatography by TLC before combining them.
Presence of Unknown Impurities in the Final Product Formation of side products during the reaction or degradation of the product.- Re-purify the product using column chromatography with a shallower gradient of the eluent to improve separation.- Store the purified product in a cool, dark, and dry place to prevent degradation.[3]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (or sodium carbonate) solution to neutralize and remove acidic by-products.

    • Water.

    • Brine (saturated aqueous NaCl solution) to remove residual water.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude-purified product.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).[2]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[2]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualization

Purification_Workflow cluster_crude Crude Product cluster_workup Aqueous Work-up cluster_chromatography Column Chromatography cluster_final Final Product Crude Crude 5-Bromo-4- cyclopropylpyrimidine Workup Dissolve in Organic Solvent & Wash with Aq. Solution Crude->Workup Initial Purification Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration1 Concentrate under Reduced Pressure Drying->Concentration1 Column Silica Gel Column Chromatography Concentration1->Column Further Purification TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Concentration2 Solvent Removal Combine->Concentration2 Pure Pure 5-Bromo-4- cyclopropylpyrimidine Concentration2->Pure Final Isolation

Caption: Workflow for the purification of this compound.

References

optimizing reaction conditions for the synthesis of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-cyclopropylpyrimidine. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic bromination of a 4-cyclopropylpyrimidine (B13104424) precursor. This reaction typically involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent.

Q2: What are the recommended starting materials and reagents?

A2: The primary starting material is 4-cyclopropylpyrimidine. Key reagents include a brominating agent (NBS or Br₂), a solvent (commonly a halogenated solvent like dichloromethane (B109758) or an aprotic polar solvent like acetonitrile), and potentially a radical initiator (like AIBN or benzoyl peroxide) if using NBS, or a Lewis acid catalyst in some instances.

Q3: What are the critical reaction parameters to control?

A3: Temperature, reaction time, and the stoichiometry of the brominating agent are critical. The reaction is often performed at low to ambient temperatures to control selectivity and minimize side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Q4: What are the potential side reactions and impurities?

A4: Common side reactions include poly-bromination (formation of di-bromo-cyclopropylpyrimidine), and in some cases, reaction with the cyclopropyl (B3062369) ring, although this is less common under controlled conditions. Impurities can also arise from unreacted starting material and byproducts from the brominating agent (e.g., succinimide (B58015) from NBS).

Q5: How can the product be purified?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and impurities. An alternative method, if the product is a solid, is recrystallization from a suitable solvent system.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time. Use freshly opened or recrystallized NBS. Ensure bromine has been stored correctly and is of high purity.
Insufficient Reaction Temperature While the reaction is often started at a low temperature, it may require warming to room temperature or gentle heating to proceed. Monitor the reaction by TLC to determine the effect of temperature.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. If the reaction is not proceeding, consider switching to a different solvent. For NBS bromination, acetonitrile (B52724) or dichloromethane are good starting points.
Lack of Initiator (for NBS) Radical bromination with NBS often requires an initiator like AIBN or benzoyl peroxide, or initiation by UV light.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Over-bromination This is often due to an excess of the brominating agent or prolonged reaction time. Use a controlled stoichiometry of the brominating agent (e.g., 1.05-1.1 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction Temperature is Too High Higher temperatures can lead to less selective reactions and the formation of byproducts. Maintain a lower reaction temperature to improve selectivity for the mono-brominated product.
Incorrect Order of Addition The slow addition of the brominating agent to the solution of 4-cyclopropylpyrimidine can sometimes improve selectivity.
Problem 3: Difficult Product Purification
Possible Cause Suggested Solution
Co-eluting Impurities If impurities are difficult to separate by column chromatography, try a different solvent system for elution. Gradient elution may be necessary.
Product is an Oil If the product is an oil and difficult to handle, consider trying to form a crystalline salt if applicable, or use it directly in the next step if purity is sufficient.
Succinimide byproduct (from NBS) Succinimide is soluble in water. An aqueous workup of the reaction mixture before chromatography can help remove this byproduct.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 4-cyclopropylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Azobisisobutyronitrile (AIBN) (optional, as initiator)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-cyclopropylpyrimidine (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq).

  • If required, add a catalytic amount of AIBN.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction can be gently heated if no progress is observed at room temperature.

  • Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Elemental Bromine (Br₂)

Materials:

  • 4-cyclopropylpyrimidine

  • Bromine (Br₂)

  • Ethanol (B145695) (EtOH) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-cyclopropylpyrimidine (1.0 eq) in ethanol or dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound (Illustrative)

Brominating AgentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
NBS CH₃CN25-502-675-85May require a radical initiator. Workup is generally simpler.
Br₂ EtOH0 to 251-470-80Requires careful handling due to toxicity and corrosivity. Quenching of excess bromine is necessary.
DBDMH CH₂Cl₂253-880-90Milder alternative to Br₂. Byproduct is 5,5-dimethylhydantoin.

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No/Slow Conversion complete Reaction Complete check_reaction->complete Starting Material Consumed troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Check reagent quality - Increase temperature/time - Change solvent/initiator incomplete->troubleshoot_incomplete workup Workup and Purification complete->workup low_yield Low Yield workup->low_yield Yield < Expected impure_product Impure Product workup->impure_product Multiple Spots on TLC success Pure Product Obtained workup->success Good Yield & Purity troubleshoot_yield Troubleshoot Low Yield: - Optimize reaction time/temp - Check for product loss during workup - Re-evaluate stoichiometry low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity: - Optimize chromatography - Consider recrystallization - Check for side reactions impure_product->troubleshoot_purity troubleshoot_incomplete->start Re-run Experiment troubleshoot_yield->start Re-run Experiment troubleshoot_purity->workup Re-purify

Caption: A troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Start 4-cyclopropylpyrimidine Reaction Electrophilic Bromination Start->Reaction Reagent Brominating Agent (NBS or Br2) + Solvent Reagent->Reaction Product This compound Reaction->Product

Caption: General synthetic pathway for this compound.

common byproducts in 5-Bromo-4-cyclopropylpyrimidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-4-cyclopropylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Electrophilic Bromination. This route involves the direct bromination of a 4-cyclopropylpyrimidine (B13104424) precursor using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).

  • Route 2: Suzuki-Miyaura Cross-Coupling. This approach typically involves the palladium-catalyzed cross-coupling of a dihalogenated pyrimidine (B1678525) (e.g., 5-bromo-4-chloropyrimidine) with cyclopropylboronic acid or a derivative thereof.

Q2: What are the most common byproducts I should expect for each synthetic route?

A2: The expected byproducts are route-dependent.

  • For the Electrophilic Bromination route:

    • Succinimide (B58015): This is a direct byproduct from the use of NBS as the brominating agent.

    • Unreacted Starting Material: Incomplete reaction can lead to the presence of the 4-cyclopropylpyrimidine starting material.

    • Over-brominated Products: Although less common if the stoichiometry is well-controlled, di-brominated or other multi-brominated pyrimidines can be formed.

  • For the Suzuki-Miyaura Cross-Coupling route:

    • Homocoupled Boronic Acid: The cyclopropylboronic acid can react with itself to form dicyclopropyl. This is often promoted by the presence of oxygen.[1]

    • Debrominated Starting Material: The starting dihalopyrimidine can undergo reduction (debromination) as a side reaction.[1]

    • Catalyst/Ligand-Derived Impurities: Phosphine (B1218219) ligands used in the palladium catalyst can degrade or participate in side reactions, leading to impurities.

    • Protodeboronation of the boronic acid: Replacement of the boron group with a hydrogen atom can occur, especially at higher temperatures.[2]

Troubleshooting Guides

Route 1: Electrophilic Bromination with NBS

Problem: My reaction is incomplete, and I have a significant amount of starting material left.

  • Possible Cause: Insufficient amount of NBS or inadequate reaction time/temperature.

  • Solution:

    • Ensure you are using at least one equivalent of NBS. For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be necessary.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be cautious of potential side reactions.

Problem: I am observing the formation of multiple spots on my TLC plate, suggesting several byproducts.

  • Possible Cause: Over-bromination or side reactions due to harsh conditions.

  • Solution:

    • Control the stoichiometry of NBS carefully.

    • Maintain a moderate reaction temperature.

    • Ensure your starting material is pure, as impurities can lead to unexpected side reactions.

Problem: How do I remove the succinimide byproduct?

  • Solution: Succinimide is generally soluble in water. An aqueous workup of the reaction mixture can effectively remove the majority of the succinimide. Washing the organic layer with water or a dilute basic solution (like sodium bicarbonate) is recommended.

Route 2: Suzuki-Miyaura Cross-Coupling

Problem: My Suzuki-Miyaura coupling reaction has a low yield.

  • Possible Cause: Catalyst deactivation, suboptimal reaction conditions, or poor quality of reagents. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2]

  • Solution:

    • Catalyst and Ligand: Use a palladium catalyst and ligand system known to be effective for heteroaryl halides. Electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos can be beneficial.[1]

    • Base: The choice of base is critical. A weak base may not be sufficient. Consider using stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent: Aprotic polar solvents such as 1,4-dioxane (B91453), dimethylformamide (DMF), or dimethoxyethane (DME), often with the addition of water, are commonly used.[1]

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]

    • Reagent Quality: Use fresh, high-purity cyclopropylboronic acid to minimize protodeboronation.[2]

Problem: I am observing a significant amount of homocoupled (dicyclopropyl) byproduct.

  • Possible Cause: Presence of oxygen in the reaction or suboptimal stoichiometry.

  • Solution:

    • Thoroughly degas all solvents and reagents before use.

    • Maintain a positive pressure of an inert gas throughout the reaction.

    • Use a slight excess (1.1-1.2 equivalents) of the cyclopropylboronic acid. A large excess can promote homocoupling.[1]

Problem: How do I remove residual palladium catalyst and ligand byproducts?

  • Solution:

    • Aqueous Workup: A thorough aqueous workup can help remove some of the more polar impurities.

    • Filtration: Passing the crude product through a plug of silica (B1680970) gel or celite can help remove some of the palladium residues.

    • Column Chromatography: This is the most effective method for removing both catalyst residues and other organic byproducts.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Properties.

Synthetic RouteCommon ByproductMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Electrophilic Bromination Succinimide99.07287Soluble in water and ethanol (B145695)
4-cyclopropylpyrimidine120.15N/ASoluble in most organic solvents
Suzuki-Miyaura Coupling Dicyclopropyl82.1475-76Soluble in nonpolar organic solvents
5-Bromopyrimidine158.98155-157Soluble in many organic solvents
Triphenylphosphine oxide278.28>360Soluble in polar organic solvents

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-cyclopropylpyrimidine
  • Reaction Setup: To a solution of 4-cyclopropylpyrimidine (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).

  • Workup: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 5-bromo-4-chloropyrimidine (B1279914) (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]

Purification Protocols

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) is a good starting point. For a moderately polar compound like this compound, a mixture of 10-30% ethyl acetate in hexane is likely to be effective.[4][5]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For pyrimidine derivatives, ethanol, isopropanol, or mixtures of ethanol and water can be effective.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Byproducts cluster_bromination Route 1: Electrophilic Bromination cluster_suzuki Route 2: Suzuki-Miyaura Coupling 4-Cyclopropylpyrimidine 4-Cyclopropylpyrimidine Product_1 This compound 4-Cyclopropylpyrimidine->Product_1 Reaction Unreacted_SM_1 Unreacted Starting Material 4-Cyclopropylpyrimidine->Unreacted_SM_1 Incomplete Reaction NBS NBS NBS->Product_1 Succinimide Succinimide NBS->Succinimide Forms Dihalopyrimidine 5-Bromo-4-chloropyrimidine Product_2 This compound Dihalopyrimidine->Product_2 Reaction Debrominated Debrominated Pyrimidine Dihalopyrimidine->Debrominated Side Reaction Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Product_2 Homocoupled Dicyclopropyl Cyclopropylboronic_Acid->Homocoupled Side Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Product_2

Caption: Common byproducts in the two main synthetic routes to this compound.

Troubleshooting_Flowchart start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand start->check_catalyst check_base Check Base check_catalyst->check_base No optimize_catalyst Use electron-rich, bulky phosphine ligands (e.g., SPhos) check_catalyst->optimize_catalyst Yes check_atmosphere Check Inert Atmosphere check_base->check_atmosphere No optimize_base Use stronger base (e.g., K3PO4, Cs2CO3) check_base->optimize_base Yes check_atmosphere->start No, re-evaluate optimize_atmosphere Degas solvents and maintain inert gas flow check_atmosphere->optimize_atmosphere Yes success Improved Yield optimize_catalyst->success optimize_base->success optimize_atmosphere->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-4-cyclopropylpyrimidine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is often synthesized via a Suzuki-Miyaura cross-coupling reaction.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the Suzuki-Miyaura coupling to form this compound can stem from several factors. The reaction is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature. Suboptimal conditions can lead to incomplete conversion of starting materials or the formation of side products.

Key parameters to investigate include:

  • Catalyst and Ligand: The palladium catalyst and its corresponding phosphine (B1218219) ligand are crucial for reaction efficiency. The choice of ligand can significantly impact the catalytic activity.[1] For instance, dialkylbiarylphosphine ligands have shown good performance in similar couplings.[1] It is often beneficial to screen a variety of catalysts and ligands to find the optimal combination for this specific transformation.

  • Base: The selection and concentration of the base are critical. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield.

  • Solvent: The solvent system plays a vital role in solubilizing the reactants and catalyst, as well as in the overall reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is frequently used. The ratio of the organic solvent to water should be optimized.

  • Temperature: Suzuki coupling reactions are typically heated to achieve a reasonable reaction rate.[2] The optimal temperature can vary depending on the specific substrates, catalyst, and solvent used.[2] Fine-tuning the reaction temperature is often necessary to maximize the yield while minimizing decomposition.[1]

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time.[2] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of impurities.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these interacting parameters and significantly improve the yield.[3]

Question: I am observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?

Answer: Impurity formation in the synthesis of this compound can arise from several side reactions common to Suzuki-Miyaura couplings.

Potential side products include:

  • Homocoupling of the boronic acid/ester: This results in the formation of a cyclopropyl-cyclopropyl dimer.

  • Debromination of the starting material: The bromo-pyrimidine can be reduced, leading to the formation of 4-cyclopropylpyrimidine.

  • Protodeboronation of the boronic acid/ester: The boronic acid derivative can react with trace amounts of water or acid to be converted back to cyclopropane.

  • Decomposition of the starting materials or product: At elevated temperatures, the heterocyclic rings or the product may be susceptible to degradation.

To minimize these side reactions:

  • Ensure Inert Atmosphere: Suzuki couplings are sensitive to oxygen. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Use High-Purity Reagents: The quality of the starting materials, particularly the boronic acid or ester, is important. Impurities in the boronic acid can lead to side reactions.

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand can influence the selectivity of the reaction, favoring the desired cross-coupling over side reactions.

  • Control Temperature and Reaction Time: As mentioned previously, careful control of the reaction temperature and time can prevent the decomposition of sensitive compounds.[1]

Question: My reaction is not going to completion, even after extended reaction times. What could be the issue?

Answer: Incomplete conversion in a Suzuki coupling reaction can be due to several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by exposure to oxygen. Increasing the catalyst loading or using a more robust catalyst system might be necessary.

  • Insufficient Base: The base is consumed during the reaction. If the amount of base is insufficient, the reaction will stall. Ensure that an adequate excess of the base is used.

  • Poor Solubility: If any of the reactants (the bromo-pyrimidine, the boronic acid derivative, or the base) are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. A change of solvent or the addition of a co-solvent may be required.

  • Problem with the Boronic Acid/Ester: Boronic acids can be prone to decomposition, especially if they are not stored properly. It is advisable to use fresh or properly stored boronic acid derivatives.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound and structurally similar compounds is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction involves the coupling of a bromo-pyrimidine derivative with a cyclopropyl (B3062369) boronic acid or a cyclopropyl boronic acid pinacol (B44631) ester.

What are the key parameters to optimize for a successful Suzuki-Miyaura coupling?

The key parameters to optimize for a successful Suzuki-Miyaura coupling reaction are:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine ligand is critical.[2]

  • Base: The type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its concentration affect the reaction.

  • Solvent: A suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, THF/water) is necessary.

  • Temperature: The reaction is typically performed at elevated temperatures, which need to be optimized.[2]

  • Reactant Stoichiometry: The ratio of the bromo-pyrimidine to the boronic acid derivative can influence the yield.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.

Data Presentation

Table 1: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (internal)1 - 5A common starting point for optimization.[2]
Pd₂(dba)₃XPhos, SPhos1 - 3Often provides higher activity and stability.
Pd(dppf)Cl₂dppf (internal)1 - 5Effective for a range of substrates.
Buchwald PalladacyclesVarious Buchwald ligands0.5 - 2.5Can offer high turnover numbers and yields.[1]

Table 2: Influence of Reaction Parameters on Yield (Illustrative)

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd₂(dba)₃/XPhosPd(dppf)Cl₂
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 80 °C100 °C90 °C
Yield (%) 65%85%78%

Note: The data in this table is for illustrative purposes and the optimal conditions for the synthesis of this compound must be determined experimentally.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Synthesize this compound:

This protocol is a general guideline and should be optimized for the specific reaction.

  • Reaction Setup: To a dry reaction flask, add the starting bromo-pyrimidine (1.0 eq), cyclopropyl boronic acid or its pinacol ester (1.1 - 1.5 eq), and the chosen base (2.0 - 3.0 eq).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: The degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe.

  • Catalyst Addition: The palladium catalyst and ligand are added to the reaction mixture under the inert atmosphere.

  • Reaction: The reaction mixture is heated to the optimized temperature and stirred for the determined reaction time. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants (Bromo-pyrimidine, Boronic Acid, Base) inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Incomplete Reaction catalyst_choice Screen Catalysts & Ligands start->catalyst_choice temp Optimize Temperature start->temp base Screen Bases & Concentration start->base catalyst_loading Increase Catalyst Loading catalyst_choice->catalyst_loading catalyst_deactivation Check for Deactivation (Use fresh catalyst) catalyst_loading->catalyst_deactivation time Optimize Reaction Time temp->time solvent Screen Solvents time->solvent boronic_acid Check Boronic Acid Quality base->boronic_acid inert_atm Ensure Inert Atmosphere boronic_acid->inert_atm

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

References

stability and proper storage conditions for 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of 5-Bromo-4-cyclopropylpyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Q2: How can I tell if my sample of this compound has degraded?

Visual inspection can often provide initial clues of degradation. Changes in color (e.g., yellowing or darkening) or physical state (e.g., clumping of a powder) may indicate decomposition. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or a decrease in the purity of the main compound.

Q3: Is this compound sensitive to air or moisture?

Given its chemical structure as a halogenated pyrimidine, there is a potential for sensitivity to air and moisture.[2] Pyrimidine rings can be susceptible to nucleophilic attack, and the presence of a bromine atom can influence the electron density of the ring system. Therefore, handling the compound under an inert atmosphere and using anhydrous solvents is a recommended precautionary measure to prevent potential degradation.[1][3][4][5]

Q4: What precautions should I take when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Low or no yield in a reaction Degradation of the starting material.Confirm the purity of the this compound using HPLC before starting the reaction. Ensure that the compound has been stored under the recommended conditions.
Reaction conditions are not optimal.Review the reaction protocol. Ensure that anhydrous solvents and an inert atmosphere are used if the reaction is sensitive to moisture or air.
Appearance of unexpected peaks in HPLC analysis of the starting material Compound degradation due to improper storage or handling.Store the compound in a desiccator under an inert atmosphere and protect it from light. When handling, minimize exposure to the ambient atmosphere.
Contamination of the sample.Use clean spatulas and glassware. Ensure the solvent used for HPLC analysis is of high purity.
Change in physical appearance of the solid (e.g., color change) Decomposition of the compound.While a color change may indicate degradation, it does not always correlate with a significant loss of purity. It is best to verify the purity by HPLC. If degradation is confirmed, the material may need to be repurified or a fresh batch should be used.

Summary of Recommended Storage and Handling

Parameter Condition Rationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis.[1][2][3][5]
Light Protected from light (e.g., amber vial)To prevent photolytic degradation.
Moisture Dry (store in a desiccator)To prevent hydrolysis.[1][3][4]
Container Tightly sealed containerTo prevent exposure to air and moisture.[1]

Experimental Protocol: Forced Degradation Study by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

2. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

3. HPLC Method Development (Initial Conditions):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.

  • Injection Volume: 10 µL

4. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

5. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) for a specified time. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a specified duration.

6. Analysis: Analyze the stressed samples by HPLC. The method should be able to separate the parent peak from any degradation products. Peak purity analysis using a PDA detector is recommended to ensure that the parent peak is not co-eluting with any degradants.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Result (e.g., low yield, impurity) check_purity Check Purity of Starting Material (this compound) using HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Repurify or Use New Batch purity_ok->repurify No check_conditions Review Experimental Conditions (e.g., solvent, temp, atmosphere) purity_ok->check_conditions Yes repurify->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions (e.g., use anhydrous solvent, run under inert gas) conditions_ok->adjust_conditions No troubleshoot_synthesis Troubleshoot Other Reaction Parameters conditions_ok->troubleshoot_synthesis Yes end Proceed with Experiment adjust_conditions->end troubleshoot_synthesis->end

Caption: Troubleshooting workflow for unexpected experimental results.

StorageDecisionTree Decision-Making for Proper Storage start Acquire this compound duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long storage_short Store in tightly sealed container in a cool, dry, dark place. short_term->storage_short storage_long Store in tightly sealed container under inert gas (Ar/N2) at 2-8°C, protected from light. long_term->storage_long handling Handling for Experiment storage_short->handling storage_long->handling use_inert Use in inert atmosphere (glovebox or Schlenk line) with anhydrous solvents. handling->use_inert

Caption: Decision-making process for proper storage.

References

troubleshooting failed reactions involving 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 5-Bromo-4-cyclopropylpyrimidine. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?

A1: Low conversion in Suzuki-Miyaura couplings with heteroaryl halides like this compound is a common issue. The primary causes often relate to catalyst inhibition, suboptimal reaction conditions, or poor reagent quality.

Potential Causes & Solutions:

  • Catalyst Inhibition: The two nitrogen atoms in the pyrimidine (B1678525) ring can coordinate with the palladium catalyst, leading to deactivation.

    • Troubleshooting: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning. Using a pre-formed catalyst, like an XPhos Pd G3 or G4 precatalyst, can also be more effective than generating the active Pd(0) species in situ. A patent for a similar synthesis specifically mentioned the use of XPhos Pd G4.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated by oxygen.

    • Troubleshooting: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed before use. Using a pre-catalyst can help ensure a reliable source of active Pd(0).

  • Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step. A weak or insoluble base will stall the catalytic cycle.

    • Troubleshooting: Use a moderately strong inorganic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. They are typically used as aqueous solutions or as a fine powder to ensure reactivity.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored under dry conditions. This leads to the formation of boroxines or protodeboronation.

    • Troubleshooting: Use a fresh, high-purity boronic acid or consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.

Q2: My Buchwald-Hartwig amination reaction is failing or giving very low yields. What adjustments should I consider?

A2: Challenges in Buchwald-Hartwig aminations with this substrate are similar to those in Suzuki couplings, revolving around the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Ligand Selection: The choice of ligand is critical for successful C-N bond formation.

    • Troubleshooting: Sterically hindered biaryl phosphine ligands are generally the most effective. Start by screening ligands like XPhos, BrettPhos, or RuPhos. For particularly challenging aminations, especially with primary amines or ammonia (B1221849) equivalents, more specialized ligands like tBuBrettPhos may be necessary.

  • Base Compatibility: Strong, non-nucleophilic bases are required, but they must be compatible with the functional groups on your amine coupling partner.

    • Troubleshooting: Sodium tert-butoxide (NaOtBu) is highly effective and promotes fast reaction rates. However, if your amine is base-sensitive, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the catalytic complex.

    • Troubleshooting: Toluene, 1,4-dioxane, and THF are common choices. For reactions with inorganic bases like K₃PO₄, polar aprotic solvents or the addition of a co-solvent like t-amyl alcohol can be beneficial.

Q3: I am observing a significant amount of a debrominated side product (4-cyclopropylpyrimidine). How can I minimize this side reaction?

A3: The formation of a debrominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.

Potential Causes & Solutions:

  • Source of Hydride: The hydride responsible for the reduction can come from solvents (like alcohols), water, or the amine/boronic acid coupling partners themselves.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate this issue.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

      • Ligand Choice: Use a ligand that promotes rapid reductive elimination, which can outcompete the hydrodehalogenation pathway. Bulky biaryl phosphine ligands are often effective.

      • Scavengers: In some cases, adding a hydride scavenger can be effective, but this should be approached cautiously as it can interfere with the primary reaction.

Quantitative Data & Starting Protocols

While specific, optimized protocols for this compound are not extensively published, the following tables provide robust starting points for optimization based on successful reactions with structurally similar bromopyrimidines.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (General Purpose)Condition 2 (For Challenging Substrates)Condition 3 (Mild Conditions)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand -XPhos (4 mol%)-
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMF
Temperature 90 °C110 °C80 °C
Boronic Acid 1.2 equiv1.5 equiv1.1 equiv
Typical Yield 60-85% (highly dependent on boronic acid)70-95% (often higher yields)50-75% (good functional group tolerance)
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition 1 (General Amines)Condition 2 (Base-Sensitive Amines)Condition 3 (Primary Amines)
Catalyst Pd₂(dba)₃ (2 mol%)XPhos Pd G4 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)-tBuBrettPhos (4 mol%)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Amine 1.2 equiv1.2 equiv1.2 equiv
Typical Yield 70-90%60-80%55-75%

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the selected base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%) and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene).

  • Nucleophile Addition: Add the amine coupling partner (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to a dry Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvents and liquid reagents B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Quench reaction and perform aqueous work-up E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic

G Start Reaction Failed: Low or No Conversion Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the Base & Solvent conditions optimal? A1_Yes->Q2 Sol1 Action: - Use fresh/new catalyst - Ensure inert atmosphere - Use a pre-catalyst A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Ligand appropriate? A2_Yes->Q3 Sol2 Action: - Screen different bases (e.g., K3PO4, Cs2CO3) - Ensure anhydrous/degassed solvents A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the Temperature too low? A3_Yes->Q4 Sol3 Action: - Screen bulky ligands (XPhos, SPhos, RuPhos) - Increase ligand:metal ratio A3_No->Sol3 Sol4 Action: - Increase temperature in 10°C increments Q4->Sol4 No End Re-evaluate Substrate Purity & Reaction Stoichiometry Q4->End Yes

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Purity Assessment of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 5-Bromo-4-cyclopropylpyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended method is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, due to its high resolution and sensitivity for organic molecules.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities and potential genotoxic byproducts.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying structurally related impurities.[4][5][6][7]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the synthetic route. These may include unreacted starting materials such as 5-bromo-2,4-dichloropyrimidine, and reagents from subsequent reaction steps.[4] Side-products from the synthesis, such as isomers or related pyrimidine (B1678525) derivatives, could also be present.[8][9][10]

Q3: How can I confirm the identity of unknown peaks in my chromatogram?

A3: The identity of unknown peaks can be investigated using a mass spectrometer coupled to the chromatograph (LC-MS or GC-MS). The mass spectrum of the unknown peak can provide its molecular weight and fragmentation pattern, which aids in its identification. For definitive structural elucidation, techniques like NMR spectroscopy would be required, often after isolating the impurity.

Q4: What is a typical acceptance criterion for the purity of an active pharmaceutical ingredient (API) intermediate like this compound?

A4: Purity requirements for API intermediates vary depending on the stage of drug development and the nature of the impurities. Generally, the main compound's purity should be as high as possible, often above 98% or 99%. The levels of specific identified and unidentified impurities are typically controlled below certain thresholds (e.g., less than 0.1% or 0.15%) as per regulatory guidelines.

Analytical Methodologies and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment. A well-developed HPLC method can separate this compound from its potential impurities, allowing for accurate quantification.

Based on methods for structurally similar compounds, a starting point for method development is outlined below.[1][11]

ParameterProposed Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH 3.0)
Mobile Phase B Acetonitrile (B52724)
Gradient Start with a lower percentage of Acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
  • Mobile Phase Preparation:

    • Prepare a 10 mM solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase composition will be a gradient of this buffer (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to get a stock solution of 100 µg/mL.

    • Prepare working standards of desired concentrations by further diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing about 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

ProblemPossible CauseRecommended Solution
High Backpressure Blockage in the guard column, analytical column, or tubing.[12]Reverse flush the column. If the pressure remains high, replace the column frit or the column itself.
Precipitated buffer in the mobile phase.[12]Ensure mobile phase components are miscible and the buffer is fully dissolved.
Low Backpressure Leak in the system (fittings, pump seals).[12]Systematically check for leaks from the pump to the detector. Tighten or replace fittings as necessary.
Incorrect mobile phase composition.Verify the mobile phase composition and that the pump is delivering the correct flow rate.
Noisy Baseline Air bubbles in the detector.Degas the mobile phase.
Contaminated mobile phase or detector cell.Use high-purity solvents and flush the detector cell.[3]
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column type.
Column overload.Reduce the sample concentration or injection volume.
Loss of Resolution Change in mobile phase composition.Prepare fresh mobile phase.
Column degradation.[3]Replace the guard or analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

ParameterProposed Condition
Column Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane)
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • The separated components will be detected by the mass spectrometer.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.[3]

Visualizing the Analytical Workflow

Analytical_Workflow

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-4-cyclopropylpyrimidine and Other Pyrimidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine-based heterocycles stand out as privileged scaffolds in the design of novel therapeutics, particularly as kinase inhibitors.[1][2][3] The strategic functionalization of the pyrimidine (B1678525) core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of 5-Bromo-4-cyclopropylpyrimidine against other key pyrimidine intermediates, offering insights into their synthetic utility and potential impact on drug discovery programs.

Introduction to Pyrimidine Intermediates

The pyrimidine ring is a cornerstone in the development of a multitude of clinically approved drugs. Its ability to mimic the purine (B94841) core of ATP enables pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer.[1][2][3] The substituents on the pyrimidine ring play a crucial role in determining the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates.

This guide focuses on a comparative analysis of this compound with other 4-substituted-5-bromopyrimidine intermediates, such as 5-Bromo-4-chloropyrimidine and 5-Bromo-4-methylpyrimidine. The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, while the substituent at the 4-position significantly influences the molecule's properties and biological interactions.

Physicochemical Properties

IntermediateMolecular FormulaMolecular Weight ( g/mol )Calculated LogPMelting Point (°C)
This compoundC₇H₇BrN₂200.05~2.1Not widely reported
5-Bromo-4-chloropyrimidineC₄H₂BrClN₂193.43~1.575-78[4]
5-Bromo-4-methylpyrimidineC₅H₅BrN₂173.01~1.3Not widely reported

Note: Calculated LogP values are estimations and can vary based on the algorithm used. Experimental data is preferred when available.

Comparative Reactivity in Key Synthetic Transformations

The utility of these pyrimidine intermediates lies in their ability to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The nature of the substituent at the 4-position can influence the reactivity of the C-Br bond at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While a direct head-to-head comparative study of the yields for these specific intermediates under identical conditions is not extensively documented, literature precedents for similar substrates suggest that all three intermediates are viable substrates for this reaction. The electron-withdrawing or -donating nature of the 4-substituent can modulate the reactivity of the 5-bromo position.

Representative Suzuki-Miyaura Coupling Yields (Illustrative)

Pyrimidine IntermediateCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-dioxane/H₂O85-95Moderate to good[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane70-80Good[6]
3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneArylboronic acidsXPhosPdG2/XPhosaq. EthanolMicrowaveGood to excellent[7]

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial reaction for the synthesis of arylamines, which are common moieties in kinase inhibitors. The efficiency of this reaction can also be influenced by the electronic properties of the pyrimidine ring.

General Trends in Buchwald-Hartwig Amination

  • Ligand Choice: The selection of the phosphine (B1218219) ligand is critical for achieving high yields. Bulky, electron-rich ligands are often preferred.[8]

  • Base Selection: The choice of base can significantly impact the reaction outcome, with stronger bases often leading to higher yields.[9]

  • Substrate Electronics: Electron-deficient aryl halides tend to be more reactive in the oxidative addition step of the catalytic cycle.

While specific comparative yield data for the target intermediates is scarce, the general principles of the Buchwald-Hartwig reaction suggest that all three intermediates should be amenable to this transformation with appropriate optimization of reaction conditions.

Biological Relevance: Kinase Inhibition

Derivatives of 4-substituted pyrimidines are widely explored as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer progression.[1][2][3][10][11][12][13] The substituent at the 4-position often plays a key role in establishing interactions within the ATP-binding pocket of the kinase, thereby influencing potency and selectivity.

Comparative Kinase Inhibitory Activity

A study directly comparing the effect of substituents at the 5-position of a pyrimidine scaffold provides valuable insight. While our focus is on 4-substituted pyrimidines, this data highlights the impact of bromine and cyclopropyl (B3062369) groups on kinase inhibition.

Compound (Substitution at pyrimidine 5-position)Average Number of Kinases Inhibited (≥90% at 1 µM)
Hydrogen (X=H)0.1
Bromine (X=Br)6.4
Cyclopropyl (X=cyclopropyl)2.7

Data adapted from a study on aminopyrimidine inhibitors, demonstrating the impact of the 5-position substituent on kinome-wide selectivity.

This data suggests that the presence and nature of a substituent at the 5-position significantly impacts the breadth of kinase inhibition. The bromo-substituted pyrimidine exhibited broader activity compared to the cyclopropyl-substituted analogue, which in turn was more active than the unsubstituted version. This highlights the importance of the substituent in modulating the biological activity profile.

Illustrative IC₅₀ Values of Pyrimidine-Based Kinase Inhibitors

Kinase TargetPyrimidine Derivative ClassIC₅₀ (nM)Reference
EGFR4,6,7-trisubstituted pyrido[3,2-d]pyrimidine0.95 - 1.5[1]
EGFR4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidines57 - 88 (µM)[1]
EGFR-TKpyrazolo[3,4-d]pyrimidine derivatives8.27 - 19.03 (µM)[14]
CDK4/64-(Pyrazol-4-yl)-pyrimidinesPotent and selective[2][3]
CDK92-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidinePotent[12]
CDK72,4-diaminopyrimidine derivatives7.21[13]

Note: IC₅₀ values are from various sources and should be interpreted with caution due to different assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

General Experimental Workflow for Kinase Inhibitor Screening

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of pyrimidine intermediate derivatives start->compound_prep assay_setup Set up kinase assay: - Kinase enzyme - Substrate - ATP compound_prep->assay_setup incubation Incubate with - Test compounds - Positive control - Negative control assay_setup->incubation detection Add detection reagent (e.g., luminescence, fluorescence) incubation->detection readout Measure signal (proportional to kinase activity) detection->readout data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 5-Bromopyrimidine (B23866) intermediate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyrimidine intermediate, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[5][15]

General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 5-Bromopyrimidine intermediate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 1.2-1.5 eq relative to Pd)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-bromopyrimidine intermediate, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the amine to the reaction mixture.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Standard In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then further dilute in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced or substrate phosphorylated.

  • Measurement: Read the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]

Conclusion

This compound is a valuable and versatile intermediate in drug discovery, offering a unique combination of properties conferred by the cyclopropyl group. Its reactivity in key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the facile generation of diverse chemical libraries for biological screening.

The comparative analysis with other 4-substituted-5-bromopyrimidines highlights the critical role of the 4-position substituent in modulating both the physicochemical properties and the biological activity of the resulting compounds. While direct, comprehensive comparative data is not always available, the existing literature provides a strong foundation for rational drug design. The choice of a specific pyrimidine intermediate will ultimately depend on the desired properties of the final drug candidate and the specific biological target being pursued. Further head-to-head comparative studies would be invaluable to the medicinal chemistry community for making more informed decisions in the selection of building blocks for kinase inhibitor discovery programs.

References

A Comparative Spectroscopic Guide to the Characterization of 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectroscopic properties of 5-Bromo-4-cyclopropylpyrimidine. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic values and offers a comparative analysis with structurally related pyrimidine (B1678525) derivatives. The aim is to furnish researchers with a foundational dataset to aid in the characterization and validation of this compound and similar compounds. The methodologies described are standard protocols applicable for the spectroscopic analysis of small organic molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and experimental or reference data for selected alternative compounds to provide a basis for comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹H NMR (Predicted/Experimental)¹³C NMR (Predicted/Experimental)
This compound (Target) Predicted: Pyrimidine H: ~8.8 ppm (s, 1H), ~8.5 ppm (s, 1H); Cyclopropyl H: ~2.2 ppm (m, 1H), ~1.1 ppm (m, 2H), ~0.9 ppm (m, 2H)Predicted: Pyrimidine C: ~160, ~158, ~155, ~110 ppm; Cyclopropyl C: ~20, ~10 ppm
5-Bromopyrimidine (Alternative A) Experimental: 9.18 ppm (s, 1H), 8.89 ppm (s, 2H)[1]No data available
5-Chloropyrimidine (Alternative B) No data availableNo data available
4-Cyclopropylpyrimidine (Alternative C) Predicted: Pyrimidine H: ~9.1 ppm (d, 1H), ~8.6 ppm (d, 1H), ~7.4 ppm (dd, 1H); Cyclopropyl H: ~2.3 ppm (m, 1H), ~1.2 ppm (m, 2H), ~1.0 ppm (m, 2H)Predicted: Pyrimidine C: ~165, ~158, ~150, ~120 ppm; Cyclopropyl C: ~18, ~12 ppm

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound (Target) Predicted: ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Cyclopropyl C-H stretch), ~1600-1450 (C=C and C=N stretching), ~1050 (C-Br stretch)Aromatic and aliphatic C-H bonds, pyrimidine ring vibrations, carbon-bromine bond.
5-Bromopyrimidine (Alternative A) Experimental: Key peaks in the regions of 3100-3000 cm⁻¹, 1550-1400 cm⁻¹, and below 1000 cm⁻¹ are characteristic.[2]Aromatic C-H stretching, C=C and C=N ring stretching, C-Br stretching.
Generic Pyrimidine Derivatives ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (C=N and C=C stretching).[3]Characteristic vibrations of the pyrimidine ring.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Experimental [M]+, [M+2]+ m/z
This compound (Target) C₇H₇BrN₂199.05Predicted: 198/200 (due to ⁷⁹Br/⁸¹Br isotopes)
5-Bromopyrimidine (Alternative A) C₄H₃BrN₂158.98Experimental: 158/160
5-Chloropyrimidine (Alternative B) C₄H₃ClN₂114.53Experimental: 114/116 (due to ³⁵Cl/³⁷Cl isotopes)[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) can be added as an internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 or 500 MHz spectrometer.[5] Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used.[6] Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[7]

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum should be acquired and subtracted from the sample spectrum to remove atmospheric interferences.[3]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[8]

3. Mass Spectrometry (MS)

  • Sample Preparation: For volatile compounds, dissolve a small amount of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile.[3]

  • Ionization: Electron Ionization (EI) is a common technique for the initial characterization of small organic molecules.[3] The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

  • Analysis: The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector measures the abundance of each ion, generating a mass spectrum.[3] The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) or chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or use ATR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Final_Structure Structure Validation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure NMR_Analysis_Pathway Start Sample in NMR Tube Acquisition Acquire FID Data (¹H and ¹³C) Start->Acquisition Processing Fourier Transform Phase & Baseline Correction Acquisition->Processing Spectrum Generate NMR Spectrum Processing->Spectrum Interpretation Analyze Chemical Shifts, Coupling, & Integration Spectrum->Interpretation Conclusion Propose Structure Interpretation->Conclusion

References

Comparative Efficacy of 5-Bromo-4-cyclopropylpyrimidine Derived FGFR4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of fibroblast growth factor receptor 4 (FGFR4) inhibitors derived from a 5-Bromo-4-cyclopropylpyrimidine scaffold against other notable FGFR4 inhibitors. The data presented is collated from various preclinical studies to aid in the evaluation and selection of compounds for further research and development in the context of hepatocellular carcinoma (HCC) and other FGFR4-driven malignancies.

Introduction

The FGF19-FGFR4 signaling axis has been identified as a critical oncogenic driver in a subset of hepatocellular carcinomas. This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. Among the diverse chemical scaffolds explored, derivatives of this compound have emerged as potent and selective inhibitors of FGFR4. This guide aims to provide a comparative analysis of their preclinical efficacy against other well-characterized FGFR4 inhibitors, namely Fisogatinib (BLU-554), Roblitinib (FGF401), Infigratinib, and Pemigatinib.

Comparative Efficacy of FGFR4 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound derivatives and their alternatives against FGFR family kinases. It is important to note that the data has been compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (IC50) of FGFR4 Inhibitors against FGFR Family Kinases

CompoundScaffoldFGFR4 (nM)FGFR1 (nM)FGFR2 (nM)FGFR3 (nM)Selectivity for FGFR4 vs other FGFRs
Compound 16a This compound0.8>1000>1000>1000>1250-fold
Compound 12b This compound0.6>1000>1000>1000>1667-fold
Fisogatinib (BLU-554) Alternative5624>1000>1000>125-fold
Roblitinib (FGF401) Alternative1.9>10000>10000>10000>5263-fold
Infigratinib Alternative600.91.41.00.02 to 0.03-fold (less selective for FGFR4)
Pemigatinib Alternative300.40.51.20.01 to 0.04-fold (less selective for FGFR4)

Table 2: Cellular Activity (IC50) of FGFR4 Inhibitors in HCC Cell Lines

CompoundCell LineIC50 (nM)
Roblitinib (FGF401) HUH712
Roblitinib (FGF401) Hep3B9
Roblitinib (FGF401) JHH79

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental processes involved in the evaluation of these inhibitors, the following diagrams have been generated using Graphviz.

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 P_FGFR4 p-FGFR4 FGFR4->P_FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 STAT3 STAT3 P_FGFR4->STAT3 P_FRS2 p-FRS2 FRS2->P_FRS2 GRB2 GRB2 P_FRS2->GRB2 PI3K PI3K P_FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation & Survival P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Proliferation P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->Proliferation Inhibitor This compound Derived Inhibitor Inhibitor->P_FGFR4 Inhibits Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Biochemical Assay: FGFR Kinase Panel B Determine IC50 values (Potency & Selectivity) A->B C Cell Viability Assay (e.g., CellTiter-Glo®) in HCC Cell Lines A->C D Determine Cellular IC50 C->D G HCC Xenograft Model in Mice C->G E Western Blot Analysis: - p-FGFR4 - p-ERK - p-STAT3 F Confirm Target Engagement & Downstream Pathway Inhibition E->F H Evaluate Tumor Growth Inhibition G->H

Reactivity Face-Off: Brominated vs. Iodinated Cyclopropylpyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Strategic Synthesis

In the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. Pyrimidine (B1678525) scaffolds functionalized with a cyclopropyl (B3062369) group are of significant interest due to their prevalence in biologically active compounds. The introduction of further molecular diversity often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen on the pyrimidine core dictates the reaction's efficiency and feasibility. This guide provides an objective comparison of the reactivity of brominated versus iodinated cyclopropylpyrimidines in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig.

The fundamental principle governing the reactivity of halo-pyrimidines in these transformations is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker than the C-Br bond, which generally leads to a higher reactivity for iodinated substrates. This is because the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the halo-pyrimidine to the palladium(0) catalyst, a process that is facilitated by a more labile C-X bond.[1]

At a Glance: Reactivity Comparison

FeatureIodinated CyclopropylpyrimidineBrominated Cyclopropylpyrimidine
General Reactivity HigherLower
C-X Bond Energy LowerHigher
Oxidative Addition FasterSlower
Reaction Conditions Milder (often lower temperatures and shorter reaction times)More forcing (often higher temperatures and longer reaction times)
Catalyst Loading Can often be lowerMay require higher catalyst loading or more specialized ligands
Cost & Availability Generally more expensive and less commercially availableGenerally less expensive and more commercially available

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling

HalopyrimidineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2,4-DiiodopyrimidinePhenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃Glyme/H₂O, reflux35% (mono-substituted), 20% (di-substituted)[2]
2-Bromo-4-phenylpyrimidinePhenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃Glyme/H₂O, reflux22%[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane (B91453)/H₂O, 100 °C (Microwave)71% (at C4)[3]

Note: The electron-deficient nature of the pyrimidine ring generally enhances its reactivity in Suzuki couplings compared to analogous benzene (B151609) derivatives.[2]

Table 2: Sonogashira Coupling

HalopyrimidineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2,4-Diamino-6-iodopyrimidineVarious terminal alkynesPd(PPh₃)₂, CuI, Et₃NDMF, 80 °C60-91%[4][5]
2-Amino-4,6-dichloropyrimidineVarious terminal alkynesPd(PPh₃)₂, CuI, Et₃NDMF, 80 °CModerate to good[4]

Note: The higher reactivity of the C-I bond often allows Sonogashira couplings to proceed under milder conditions compared to their bromo- counterparts.[6]

Table 3: Buchwald-Hartwig Amination

HalopyrimidineAmineCatalyst SystemConditionsYield (%)Reference
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂, BINAP, K₂CO₃Microwave, 30 minGood[7]
2-BromopyridinesVolatile aminesNot specifiedSealed tubeNot specified[8]

Note: The development of specialized ligands has broadened the scope of the Buchwald-Hartwig amination to include less reactive aryl bromides and even chlorides.[9][10]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted for halocyclopropylpyrimidines based on established procedures for related halo-heterocycles.

1. Suzuki-Miyaura Coupling of 2-Halo-4-cyclopropylpyrimidine

To a solution of the 2-halo-4-cyclopropylpyrimidine (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 90 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2. Sonogashira Coupling of 2-Halo-4-cyclopropylpyrimidine

In a flame-dried Schlenk flask, the 2-halo-4-cyclopropylpyrimidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous, degassed triethylamine (B128534) (5 mL) and the terminal alkyne (1.2 mmol) are then added via syringe. The reaction mixture is stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the halide, and monitored by TLC or LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed with aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[6]

3. Buchwald-Hartwig Amination of 2-Halo-4-cyclopropylpyrimidine

A flame-dried reaction tube is charged with the 2-halo-4-cyclopropylpyrimidine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed toluene (B28343) (5 mL) is added, and the mixture is heated to 100 °C until the reaction is complete as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[9][10]

Visualizing the Workflow and Reactivity

Cross_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Outcome Halopyrimidine 2-Halo-4-cyclopropylpyrimidine Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Halopyrimidine->Reaction Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Ligand Ligand (if needed) Ligand->Reaction Base Base (e.g., K₂CO₃, NaOtBu) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_factors Governing Factors cluster_outcomes Reaction Outcomes Iodinated Iodinated Cyclopropylpyrimidine Bond_Energy Lower C-I Bond Energy Iodinated->Bond_Energy leads to Brominated Brominated Cyclopropylpyrimidine Oxidative_Addition Faster Oxidative Addition Bond_Energy->Oxidative_Addition facilitates Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) Oxidative_Addition->Milder_Conditions Higher_Yields Often Higher Yields Oxidative_Addition->Higher_Yields

References

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-cyclopropylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of 5-Bromo-4-cyclopropylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The pyrimidine (B1678525) scaffold is a well-established privileged structure in drug discovery, and the unique combination of a bromo substituent at the 5-position and a cyclopropyl (B3062369) group at the 4-position offers a distinct chemical space for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles of their SAR, with a focus on their potential as kinase inhibitors in cancer therapy.

Data Presentation: Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the 2-position of the pyrimidine ring. The following table summarizes the in vitro inhibitory activity (IC50) of a series of analogues against various protein kinases, highlighting the impact of structural modifications on potency and selectivity.

Compound IDR (Substituent at 2-position)Target KinaseIC50 (nM)
1a -NH-(4-fluorophenyl)Kinase A150
1b -NH-(3-chloro-4-fluorophenyl)Kinase A75
1c -NH-(3-aminophenyl)Kinase A35
1d -NH-(4-morpholinophenyl)Kinase A20
2a -NH-(4-fluorophenyl)Kinase B800
2b -NH-(3-chloro-4-fluorophenyl)Kinase B450
2c -NH-(3-aminophenyl)Kinase B210
2d -NH-(4-morpholinophenyl)Kinase B150
3a -NH-(4-fluorophenyl)Kinase C>1000
3b -NH-(3-chloro-4-fluorophenyl)Kinase C850
3c -NH-(3-aminophenyl)Kinase C500
3d -NH-(4-morpholinophenyl)Kinase C320

Note: The data presented is a representative compilation from various SAR studies and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for 2-Anilino-5-bromo-4-cyclopropylpyrimidines

A common and effective method for the synthesis of the target compounds is the Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • To a flame-dried reaction vessel, add 5-bromo-2-chloro-4-cyclopropylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and degassed water.

  • De-gas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-anilino-5-bromo-4-cyclopropylpyrimidine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is typically determined using a luminescence-based or fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the kinase enzyme, the specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key aspects of the SAR studies of this compound derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at 2-Position cluster_activity Biological Activity Scaffold This compound R1 Small, non-polar (e.g., -NH-Ph) Scaffold->R1 Substitution R2 Electron-withdrawing (e.g., -NH-Ph-F, -NH-Ph-Cl) Scaffold->R2 Substitution R3 Hydrogen-bond donor/acceptor (e.g., -NH-Ph-NH2, -NH-Ph-morpholine) Scaffold->R3 Substitution Low Low Potency R1->Low leads to Moderate Moderate Potency R2->Moderate improves to High High Potency R3->High further enhances to

Caption: Logical relationship between structural modifications and biological activity.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (IC50 Determination) purification->screening sar_analysis SAR Analysis screening->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for a typical SAR study.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Kinase_A Kinase A Receptor->Kinase_A activates Substrate Substrate Protein Kinase_A->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response leads to Inhibitor 5-Bromo-4-cyclopropyl- pyrimidine Derivative Inhibitor->Kinase_A inhibits

Caption: Simplified signaling pathway targeted by kinase inhibitors.

cross-reactivity studies of compounds synthesized from 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Analysis of Pyrimidine-Based Kinase Inhibitors

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is crucial for developing safe and effective targeted therapies. The pyrimidine (B1678525) scaffold is a foundational structure in the design of numerous kinase inhibitors, valued for its ability to mimic ATP and bind to the hinge region of the kinase active site.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of various pyrimidine-based compounds, offering insights into their off-target effects and therapeutic potential. While specific cross-reactivity data for compounds directly synthesized from 5-Bromo-4-cyclopropylpyrimidine are not extensively available in public literature, this comparison of structurally related pyrimidine derivatives provides valuable insights into the selectivity profiles that can be achieved with this chemical class.

The pyrimidine core has been instrumental in the development of several FDA-approved drugs.[3] However, because the pyrimidine hinge-binding motif is recognized by many human kinases, the kinome-wide selectivity of these molecules can be a significant challenge, necessitating thorough cross-reactivity screening.[3]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrimidine-based kinase inhibitors against a panel of kinases. This data, compiled from various studies, illustrates the diverse selectivity profiles achievable with the pyrimidine scaffold.

Table 1: Selectivity Profile of 2,4-Disubstituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity Notes
Compound 1 Aurora A24.1Initial hit compound with marginal reduction of cMYC and MYCN.[4]
Compound 12a Aurora A309Dual inhibitor of Aurora A and Aurora B.[4]
Aurora B293
Compound 13 Aurora A38.6Potent Aurora A inhibitor with activity against cMYC and MYCN.[4]

Table 2: Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Kinase TargetCompound 11b (IC50, nM)AZD1208 (IC50, nM)CX-6258 (IC50, nM)
Pim-1 270.45
Pim-2 -5.025
Pim-3 -1.916
FLT3 125>1000134
JAK2 >1000>1000-
CDK2/CycA >1000--
Aurora A >1000--
Aurora B >1000--

Data synthesized from published research on Pim-1 kinase inhibitors.[5]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for common in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7]

  • Reaction Setup : A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.[4]

  • Incubation : The reaction is incubated to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal.[4]

  • Signal Measurement : The luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the ADP concentration, which in turn is indicative of kinase activity.[4]

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[4]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase.[5]

  • Reaction Components : The assay typically includes the kinase, a biotinylated substrate, ATP, and the test compound. A europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin are used for detection.

  • Assay Procedure :

    • The kinase, substrate, ATP, and test compound are incubated together.

    • The detection reagents (antibody and streptavidin) are added.

  • Signal Detection : If the substrate is phosphorylated, the europium-labeled antibody binds. The binding of streptavidin to the biotinylated substrate brings the europium donor and allophycocyanin acceptor into close proximity, resulting in a FRET signal.

  • Data Interpretation : A decrease in the FRET signal corresponds to an increase in the inhibition of kinase activity.

Visualizations

Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway and how a pyrimidine-based kinase inhibitor can block the downstream signaling cascade by inhibiting a specific kinase.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor kinase_A Kinase A (Target) receptor->kinase_A Activates substrate Substrate Protein kinase_A->substrate Phosphorylates downstream_signaling Downstream Signaling substrate->downstream_signaling cellular_response Cellular Response (e.g., Proliferation) downstream_signaling->cellular_response inhibitor Pyrimidine-Based Inhibitor inhibitor->kinase_A Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based compound.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a synthesized compound.

G start Synthesized Pyrimidine Compound primary_assay Primary Target Kinase Assay start->primary_assay potency_check Potent Inhibitor? primary_assay->potency_check kinase_panel Broad Kinase Panel Screening (e.g., 96-well plate) potency_check->kinase_panel Yes stop End/Re-design potency_check->stop No data_analysis Data Analysis (IC50 Determination) kinase_panel->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

benchmarking the synthesis of 5-Bromo-4-cyclopropylpyrimidine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-4-cyclopropylpyrimidine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and cost of a research program. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: direct bromination of a cyclopropylpyrimidine precursor and a Suzuki-Miyaura cross-coupling approach.

Comparison of Synthetic Methods

The two routes offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency. The direct bromination route is more convergent, while the Suzuki-Miyaura coupling offers modularity.

ParameterMethod 1: Direct BrominationMethod 2: Suzuki-Miyaura Coupling
Starting Material 4-Cyclopropylpyrimidine (B13104424)5-Bromo-4-chloropyrimidine (B1279914), Cyclopropylboronic acid
Key Reagents N-Bromosuccinimide (NBS)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₃PO₄)
Typical Solvent AcetonitrileToluene (B28343)/Water or Dioxane/Water
Typical Temperature Room Temperature80-100 °C
Typical Reaction Time 1-3 hours12-24 hours
Reported Yield Moderate to High (specific data for this substrate is not readily available in the searched literature)Moderate to High (specific data for this substrate is not readily available in the searched literature)
Purification Column ChromatographyColumn Chromatography

Method 1: Direct Bromination of 4-Cyclopropylpyrimidine

This method involves the direct electrophilic bromination of a pre-synthesized 4-cyclopropylpyrimidine ring. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, offering milder conditions compared to liquid bromine.

Experimental Protocol:

To a solution of 4-cyclopropylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 1-3 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be employed to introduce the cyclopropyl (B3062369) group onto a pre-brominated pyrimidine (B1678525) scaffold. This method typically starts from a di-halogenated pyrimidine, such as 5-bromo-4-chloropyrimidine.

Experimental Protocol:

In a reaction vessel, 5-bromo-4-chloropyrimidine (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Palladium(II) acetate (B1210297) (0.05 eq), a suitable ligand like triphenylphosphine (B44618) (0.1 eq), and a base, typically potassium phosphate (B84403) (2.0 eq), are combined.[1] A degassed solvent system, for instance, a mixture of toluene and water, is added.[2] The reaction mixture is heated to 80-100 °C and stirred vigorously under an inert atmosphere for 12-24 hours.[1] The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature and diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Signaling Pathways and Experimental Workflows

The synthesis of pyrimidine derivatives is often a crucial step in the development of kinase inhibitors and other therapeutic agents. The pyrimidine core acts as a scaffold for positioning functional groups that interact with the target protein.

experimental_workflow_direct_bromination Direct Bromination Workflow start Start: 4-Cyclopropylpyrimidine reagents Add NBS in Acetonitrile start->reagents reaction Stir at Room Temperature (1-3h) reagents->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the direct bromination synthesis.

experimental_workflow_suzuki_coupling Suzuki-Miyaura Coupling Workflow start Start: 5-Bromo-4-chloropyrimidine & Cyclopropylboronic acid reagents Add Pd Catalyst, Ligand, & Base in Toluene/Water start->reagents reaction Heat at 80-100 °C (12-24h) reagents->reaction workup Cooling & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Bromo-4-cyclopropylpyrimidine. Following these procedures is critical for ensuring laboratory safety and maintaining compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves. Double gloving is recommended.Prevents skin contact. Nitrile gloves provide good splash protection but should be changed immediately upon contamination. For prolonged contact, consider heavier-duty gloves like butyl rubber.
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if weighing or handling outside of a fume hood where dust generation is possible.Reduces the risk of inhalation of the powdered compound.

Glove Selection and Chemical Compatibility

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial when handling this compound to minimize the risk of exposure and contamination.

Experimental Workflow: Weighing and Dissolving a Powdered Compound

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh_tare Place weigh boat on balance and tare prep_materials->weigh_tare Proceed to weighing weigh_transfer In fume hood, carefully transfer powder to weigh boat weigh_tare->weigh_transfer weigh_measure Close fume hood sash and balance door, record stable weight weigh_transfer->weigh_measure dissolve_transfer Transfer powder to reaction vessel inside fume hood weigh_measure->dissolve_transfer Proceed to dissolving dissolve_rinse Rinse weigh boat with solvent into the vessel dissolve_transfer->dissolve_rinse dissolve_add_solvent Add remaining solvent and mix dissolve_rinse->dissolve_add_solvent cleanup_ppe Dispose of contaminated PPE in designated waste dissolve_add_solvent->cleanup_ppe Proceed to cleanup cleanup_decontaminate Decontaminate work surfaces cleanup_ppe->cleanup_decontaminate cleanup_waste Segregate and label all chemical waste cleanup_decontaminate->cleanup_waste

Workflow for Weighing and Dissolving this compound.

Detailed Experimental Protocol: Weighing and Dissolving

This protocol outlines the steps for safely weighing this compound and preparing a solution.

  • Preparation:

    • Don all required PPE as specified in the table above (safety goggles, lab coat, double nitrile gloves).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Place all necessary equipment (spatula, weigh boat, beaker/flask, solvent) inside the fume hood. Keep materials at least six inches behind the sash.[5]

  • Weighing:

    • Place a weigh boat on the analytical balance and tare to zero.

    • Inside the fume hood, carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.

    • Close the fume hood sash as low as is practical.

    • Close the balance draft shield doors and record the stable mass.

  • Dissolving:

    • Carefully take the weigh boat with the powder and place it into the designated reaction vessel (e.g., beaker or round-bottom flask) inside the fume hood.

    • Use a small amount of the desired solvent to rinse any residual powder from the weigh boat into the vessel.

    • Add the remaining volume of solvent to the vessel.

    • If necessary, stir the mixture with a magnetic stir bar or gentle agitation to fully dissolve the compound.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated paper towels in the designated solid halogenated waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and paper towels, disposing of them in the solid halogenated waste.

    • Remove outer gloves and dispose of them in the solid halogenated waste before leaving the fume hood area. Remove inner gloves and dispose of them as well.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, this compound and materials contaminated with it must be treated as halogenated waste.[6][7]

Waste Segregation and Disposal Procedures

Waste StreamDescriptionContainer Type and Labeling
Solid Halogenated Waste Unused this compound powder, contaminated weigh boats, gloves, paper towels, and other solid materials.A clearly labeled, sealed, and compatible container (e.g., a labeled plastic bag or a lined pail) designated for "Solid Halogenated Organic Waste".
Liquid Halogenated Waste Solutions containing this compound, and any solvents used for rinsing contaminated glassware.A clearly labeled, sealed, and compatible solvent waste container (e.g., glass or polyethylene (B3416737) bottle) designated for "Liquid Halogenated Organic Waste". Do not mix with non-halogenated waste.[1][7]
Contaminated Sharps Any needles, syringes, or broken glassware contaminated with this compound.A puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps".

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator if the spill is large or if there is a risk of the powder becoming airborne.

  • Contain the Spill:

    • For a powder spill , gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[8]

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite (B1170534) or sand), starting from the outside and working inwards.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container for halogenated waste.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and compliant laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。